2-(Aminomethyl)-5-bromonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |
InChI Key |
GDSVAYBSAGVXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(Aminomethyl)-5-bromonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(Aminomethyl)-5-bromonaphthalene, a valuable building block in medicinal chemistry and materials science. The described protocol is a multi-step synthesis starting from commercially available 2-methylnaphthalene. This document details the experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound is proposed via a three-step sequence starting from 2-methylnaphthalene. The synthetic route involves:
-
Electrophilic Bromination: Introduction of a bromine atom onto the naphthalene ring of 2-methylnaphthalene to yield 5-bromo-2-methylnaphthalene.
-
Radical Bromination: Selective bromination of the benzylic methyl group of 5-bromo-2-methylnaphthalene to afford 2-(bromomethyl)-5-bromonaphthalene.
-
Gabriel Synthesis: Conversion of the bromomethyl intermediate to the target primary amine, this compound, via a phthalimide-protected intermediate to ensure clean formation of the primary amine.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Solvents
| Step | Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Starting Material |
| 1 | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| 1 | Acetic Acid | CH₃COOH | 60.05 | Solvent |
| 2 | 5-Bromo-2-methylnaphthalene | C₁₁H₉Br | 221.09 | Intermediate |
| 2 | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| 2 | Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | Radical Initiator |
| 2 | Carbon Tetrachloride | CCl₄ | 153.82 | Solvent |
| 3 | 2-(Bromomethyl)-5-bromonaphthalene | C₁₁H₈Br₂ | 300.00 | Intermediate |
| 3 | Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | Amine Source |
| 3 | N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Solvent |
| 3 | Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | Deprotecting Agent |
| 3 | Ethanol | C₂H₅OH | 46.07 | Solvent |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Electrophilic Bromination | Room Temperature | 12 | ~60-70 (Estimated) |
| 2 | Radical Bromination | Reflux (~77°C) | 4 | ~80-90 |
| 3 | Gabriel Synthesis | 100°C (Step 3a), Reflux (~78°C) (Step 3b) | 2 (Step 3a), 4 (Step 3b) | ~85-95 |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylnaphthalene
Methodology:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylnaphthalene (14.2 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
To this solution, add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes at room temperature, while stirring. The flask should be protected from light.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 5-bromo-2-methylnaphthalene.
Step 2: Synthesis of 2-(Bromomethyl)-5-bromonaphthalene
Methodology:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methylnaphthalene (22.1 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and benzoyl peroxide (0.24 g, 1 mmol) in 150 mL of carbon tetrachloride.[1][2]
-
Heat the mixture to reflux and maintain for 4 hours. The reaction should be initiated with a light source if necessary.[1]
-
Monitor the reaction by TLC (hexane/ethyl acetate 9:1).
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude 2-(bromomethyl)-5-bromonaphthalene can be purified by recrystallization from ethanol.
Step 3: Synthesis of this compound (Gabriel Synthesis)
Methodology:
-
Step 3a: Alkylation of Potassium Phthalimide
-
In a 250 mL round-bottom flask, dissolve 2-(bromomethyl)-5-bromonaphthalene (30.0 g, 0.1 mol) in 150 mL of N,N-dimethylformamide (DMF).
-
Add potassium phthalimide (20.4 g, 0.11 mol) to the solution.[3][4]
-
Heat the reaction mixture to 100°C and stir for 2 hours.[3]
-
Monitor the reaction by TLC (hexane/ethyl acetate 7:3).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain N-((5-bromo-2-naphthyl)methyl)phthalimide.
-
-
Step 3b: Hydrazinolysis of the Phthalimide Intermediate
-
Suspend the N-((5-bromo-2-naphthyl)methyl)phthalimide from the previous step in 200 mL of ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine monohydrate (10 mL, ~0.2 mol) to the suspension.[4][5]
-
Heat the mixture to reflux and maintain for 4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a 2 M sodium hydroxide solution until a pH of >12 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Mandatory Visualization
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(Aminomethyl)-5-bromonaphthalene
I. Predicted Physicochemical Properties
To provide a reasonable estimation of the physicochemical properties of 2-(Aminomethyl)-5-bromonaphthalene, data for structurally similar compounds are summarized below. These compounds share key structural features, such as the naphthalene core, bromine substitution, and an amino or methylamine group, which allows for informed predictions.
Table 1: Physicochemical Data of Structurally Related Compounds
| Property | 2-Bromonaphthalene | 2-Amino-6-bromonaphthalene | 6-Bromo-2-naphthylmethanol | 2-(Aminomethyl)-5-bromophenol |
| Molecular Formula | C₁₀H₇Br | C₁₀H₈BrN | C₁₁H₉BrO | C₇H₈BrNO |
| Molecular Weight ( g/mol ) | 207.07 | 222.08 | 237.09 | 202.05 |
| Melting Point (°C) | 52-55 | Not Available | Not Available | Not Available |
| Boiling Point (°C) | 281-282 | Not Available | 374.61 (Predicted) | 305.8 (Predicted) |
| Solubility | Soluble in methanol. | Not Available | Not Available | Not Available |
| logP (Predicted) | 4.2 | Not Available | 3.09 | Not Available |
| pKa (Predicted) | Not Applicable | Not Available | Not Available | 7.58 |
Data sourced from various chemical suppliers and databases.
II. Experimental Protocols for Physicochemical Property Determination
The following are detailed, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like this compound.
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.[1]
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which it melts is observed.
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is placed on a clean, dry surface and crushed into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end.[2] This process is repeated until a small amount of packed solid (2-3 mm in height) is in the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube with heating oil.[1] The apparatus should be equipped with a calibrated thermometer.
-
Measurement:
-
A preliminary, rapid heating is performed to get an approximate melting point.
-
The apparatus is allowed to cool.
-
A second, more precise measurement is taken with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[1]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1][3]
-
Solubility in various solvents provides insights into the polarity of the molecule and is crucial for formulation and biological testing.
Principle: The solubility of the compound is tested in a range of solvents of varying polarity, from nonpolar (e.g., hexanes) to polar (e.g., water), as well as in acidic and basic aqueous solutions.
Procedure:
-
General Solubility:
-
Approximately 10-20 mg of the compound is placed into a series of test tubes.
-
To each tube, 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, diethyl ether, toluene) is added.
-
The tubes are agitated vigorously for 1-2 minutes.
-
Visual inspection determines if the compound has dissolved completely, partially, or not at all.[4][5]
-
-
Aqueous pH-Dependent Solubility:
-
To a test tube containing about 10 mg of the compound, 1 mL of deionized water is added. If it is insoluble, the pH is measured.
-
To a separate tube with 10 mg of the compound, 1 mL of 5% aqueous HCl is added.[5][6] Dissolution indicates the presence of a basic group (like the aminomethyl group).
-
To another tube with 10 mg of the compound, 1 mL of 5% aqueous NaOH is added.[5] Changes in solubility would indicate acidic properties.
-
The pKa value quantifies the acidity or basicity of a compound and is critical for understanding its ionization state at different physiological pHs.
Principle: The pKa can be determined by monitoring a pH-dependent property of the molecule while titrating a solution of the compound with an acid or base. Common methods include potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy.[7][8]
Procedure (Potentiometric Titration):
-
A solution of the compound is prepared in a suitable solvent (often a water-methanol mixture to ensure solubility).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of HCl (since the compound is expected to be basic).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
LogP is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water (or a buffer like PBS at pH 7.4 for logD). The concentration of the compound in each phase is then measured to determine the partition coefficient (P). LogP is the logarithm of this ratio.[9]
Procedure (Shake-Flask Method):
-
Solvent Saturation: n-octanol is saturated with water (or buffer), and water (or buffer) is saturated with n-octanol by mixing them and allowing the phases to separate.[10]
-
Partitioning: A known amount of the compound is dissolved in one of the saturated phases (usually the one in which it is more soluble). An equal volume of the other saturated phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to distribute between the two phases until equilibrium is reached.[9]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10][11]
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
III. Visualizations: Synthesis and Evaluation Workflow
Given the likely role of this compound as a novel compound for biological screening, the following diagram illustrates a typical experimental workflow for its synthesis and subsequent biological evaluation. Naphthalene derivatives are known to possess a wide range of biological activities including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[12]
Caption: Workflow for Synthesis and Biological Evaluation of this compound.
This logical workflow provides a clear path from the initial chemical synthesis and purification to the essential physicochemical characterization and subsequent biological screening. This process is fundamental in drug discovery and development for identifying and optimizing new therapeutic agents. The biological activities of aminomethyl and naphthalene derivatives are subjects of ongoing research.[13][14][15]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chemhaven.org [chemhaven.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. agilent.com [agilent.com]
- 11. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 14. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Analysis of Bromonaphthalene Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for bromonaphthalene derivatives related to 2-(Aminomethyl)-5-bromonaphthalene. Due to the absence of publicly available spectroscopic data for this compound, this document presents data for structurally similar compounds to serve as a reference point for researchers in the field. Additionally, generalized experimental protocols and analytical workflows are provided to guide the acquisition and interpretation of such data.
Spectroscopic Data of Related Bromonaphthalene Compounds
While specific data for this compound is not available, the following tables summarize ¹H NMR, ¹³C NMR, and mass spectrometry data for closely related compounds: 2-bromonaphthalene and 2-(bromomethyl)naphthalene. These compounds share the bromonaphthalene core and provide insight into the expected spectral features.
2-Bromonaphthalene
Table 1: ¹H NMR Data for 2-Bromonaphthalene
| Assignment | Chemical Shift (ppm) |
| A | 7.985 |
| B | 7.782 |
| C | 7.720 |
| D | 7.681 |
| E | 7.528 |
| F | 7.483 |
| G | 7.465 |
| Solvent: CDCl₃, Frequency: 399.65 MHz[1] |
Table 2: ¹³C NMR Data for 2-Bromonaphthalene
| Chemical Shift (ppm) |
| 134.4 |
| 132.7 |
| 129.7 |
| 128.3 |
| 127.8 |
| 127.7 |
| 126.9 |
| 126.3 |
| 121.3 |
| Solvent: CDCl₃ |
Table 3: Mass Spectrometry Data for 2-Bromonaphthalene
| m/z | Interpretation |
| 206/208 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 127 | [M-Br]⁺ (Loss of bromine radical) |
| Ionization: Electron Ionization (EI)[2] |
2-(Bromomethyl)naphthalene
Table 4: ¹H NMR Data for 2-(Bromomethyl)naphthalene
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.81 - 7.46 |
| CH₂ | 4.641 |
| Solvent: CDCl₃, Frequency: 399.65 MHz[3][4] |
Table 5: Mass Spectrometry Data for 2-(Bromomethyl)naphthalene
| m/z | Interpretation |
| 220/222 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 141 | [M-Br]⁺ (Loss of bromine radical) |
| 115 | [C₉H₇]⁺ |
| Ionization: Electron Ionization (EI), 75 eV[3][5] |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.[6]
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For Electron Ionization (EI), the sample can be introduced directly via a solids probe or after separation by Gas Chromatography (GC).
-
-
Instrument Parameters (High-Resolution Mass Spectrometry - e.g., Orbitrap):
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
Utilize the high-resolution data to determine the elemental composition.
-
Analyze the fragmentation pattern to confirm the structure. Look for characteristic losses, such as the loss of the aminomethyl group or bromine.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]
- 2. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]
- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]
- 5. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Crystal Structure of 2-(Aminomethyl)-5-bromonaphthalene: A Search for Data
Despite a comprehensive search of crystallographic databases and the scientific literature, the crystal structure of 2-(Aminomethyl)-5-bromonaphthalene has not been publicly reported. Consequently, a detailed technical guide on its crystallographic parameters and experimental protocols for its determination cannot be provided at this time.
Extensive queries of major crystallographic data repositories, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and PubChem's crystal structure database, yielded no specific entry for this compound. Further searches of prominent chemical and crystallographic journals, such as the Journal of Organic Chemistry and Acta Crystallographica, also failed to locate any publications detailing the synthesis, crystallization, and subsequent X-ray diffraction analysis of this specific compound.
The absence of this information in the public domain prevents the compilation of the core requirements for the requested technical guide, which would include:
-
Quantitative Crystallographic Data: Parameters such as unit cell dimensions (a, b, c, α, β, γ), space group, Z value (number of molecules in the unit cell), and atomic coordinates are not available.
-
Detailed Experimental Protocols: Specific methodologies for the synthesis of this compound, the crystallization process to obtain single crystals suitable for X-ray diffraction, and the data collection and structure refinement parameters are not documented in accessible literature.
-
Visualization of Structures and Pathways: Without the foundational crystal structure data, the creation of accurate diagrams representing its molecular arrangement or any potential signaling pathways is not feasible.
While information on related compounds, such as other bromonaphthalene derivatives or molecules containing an aminomethyl group, is available, this data is not transferable to the specific isomeric and substituent arrangement of this compound.
It is possible that the crystal structure of this compound has been determined in a private industrial setting and not publicly disclosed, or that the synthesis and crystallization of this particular molecule present significant challenges that have hindered its structural elucidation.
For researchers, scientists, and drug development professionals interested in the structural properties of bromonaphthalene derivatives, it may be beneficial to investigate publicly available crystal structures of closely related analogs. Such an analysis could provide insights into potential intermolecular interactions and packing motifs that might be relevant to this compound. However, any such comparison would be speculative without the actual experimental data for the compound .
Purity Analysis of 2-(Aminomethyl)-5-bromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the purity analysis of 2-(Aminomethyl)-5-bromonaphthalene, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential process-related impurities, and detailed experimental protocols.
Introduction
This compound is a naphthalene derivative containing both an aminomethyl and a bromo functional group. Its purity is paramount as impurities can affect the downstream reaction yields, introduce toxic byproducts, and compromise the stability of the final drug product. A robust analytical strategy is therefore essential for its characterization and quality control.
Analytical Techniques for Purity Determination
A multi-faceted approach employing various analytical techniques is necessary for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for determining the purity and impurity profile of non-volatile organic compounds like this compound. A validated HPLC method can separate the main component from its structurally similar impurities.
Table 1: Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is suitable for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents.
Table 2: Typical GC Headspace Method for Residual Solvents
| Parameter | Value |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 260 °C |
| Carrier Gas | Helium |
| Headspace Sampler | Vial Equilibration: 80 °C for 15 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main component and any isolated impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| Naphthalene-H | 7.3 - 8.2 | m |
| -CH₂- | ~4.0 | s |
| -NH₂ | ~1.5 (broad) | s |
Mass Spectrometry (MS)
MS, often coupled with HPLC (LC-MS), is used to identify the molecular weights of the main component and impurities, aiding in their structural identification.
Table 4: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| ESI+ | [M+H]⁺ = 238.0/240.0 (Isotopic pattern for Br) |
Potential Impurities
Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products. The identification and control of these impurities are crucial.
Table 5: Common Process-Related Impurities
| Impurity Name | Structure | Potential Origin |
| 2,5-Dibromonaphthalene | Unreacted starting material or over-bromination | |
| 2-(Hydroxymethyl)-5-bromonaphthalene | Hydrolysis of a precursor | |
| N-Acetyl-2-(aminomethyl)-5-bromonaphthalene | Acetylation during workup | |
| 5-Bromonaphthalene-2-carbonitrile | Incomplete reduction of the nitrile precursor |
Experimental Protocols
HPLC Purity Method
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent (50:50 Water:Acetonitrile) to get a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Chromatographic System: Use a liquid chromatograph equipped with a UV detector and the parameters outlined in Table 1.
-
Procedure: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity by the area normalization method.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectrum and integrate the relevant signals. The chemical shifts should be consistent with the structure.
Visualizations
Caption: Workflow for the Purity Analysis of this compound.
Caption: Potential Impurity Formation Pathways.
Conclusion
The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. A thorough understanding of the synthetic process is essential for identifying potential impurities. The methods and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust quality control procedures for this important pharmaceutical intermediate.
An In-depth Technical Guide to the Thermal Stability of 2-(Aminomethyl)-5-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-5-bromonaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a reactive aminomethyl group and a bromo substituent on the naphthalene core, suggests that its thermal stability is a critical parameter for its synthesis, purification, storage, and application. This guide outlines the key considerations for evaluating the thermal stability of this compound and provides the methodologies for such an assessment.
Estimated Thermal Properties Based on Related Compounds
To infer the potential thermal characteristics of this compound, it is useful to examine the known properties of structurally similar molecules. The melting point is a primary indicator of thermal stability. Below is a summary of the melting points of related naphthalene derivatives.
| Compound Name | Structure | Melting Point (°C) |
| 2-Bromonaphthalene | C₁₀H₇Br | 52-57[1] |
| 2-Amino-5-bromonaphthalene | C₁₀H₈BrN | Data not available |
| 2-Amino-6-bromonaphthalene | C₁₀H₈BrN | Data not available |
| 1-(Bromomethyl)naphthalene | C₁₁H₉Br | Data not available |
| Naphthalene | C₁₀H₈ | 80.26 |
The presence of the aminomethyl group in this compound is expected to introduce hydrogen bonding, which would likely increase its melting point compared to 2-bromonaphthalene. The exact effect of the substitution pattern on the crystal lattice and, consequently, the melting point and decomposition temperature, would need to be determined experimentally.
Experimental Protocols for Thermal Stability Analysis
A comprehensive evaluation of the thermal stability of this compound would involve the following standard techniques:
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Place the sample in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. To study oxidative stability, a similar experiment can be run under an air or oxygen atmosphere.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans at a controlled rate, typically 5-10 °C/min, over a temperature range that encompasses the expected melting and decomposition events. A common program is to heat from ambient temperature to a temperature above the expected melting point.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks for decomposition. The peak onset temperature of the first major endotherm is typically reported as the melting point.
Visualizing Experimental Workflows and Logical Relationships
To provide a clear understanding of the process for evaluating thermal stability, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for Thermal Stability Analysis.
References
Spectroscopic Characterization of 2-(Aminomethyl)-5-bromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Aminomethyl)-5-bromonaphthalene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide offers detailed, adaptable experimental protocols for acquiring essential spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information herein is intended to serve as a valuable resource for researchers in identifying and characterizing this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the analysis of similar chemical structures and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | m | 3H | Ar-H |
| ~7.3-7.6 | m | 3H | Ar-H |
| ~4.0 | s | 2H | -CH₂-NH₂ |
| ~1.6 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary Ar-C |
| ~135 | Quaternary Ar-C |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~124 | Ar-CH |
| ~122 | Ar-C-Br |
| ~120 | Quaternary Ar-C |
| ~45 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1580-1650 | Medium | N-H bend (scissoring) |
| 1450-1600 | Medium to Strong | Aromatic C=C stretch |
| 1000-1100 | Strong | C-N stretch |
| 650-900 | Strong, Broad | N-H wag |
| 500-600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the primary fragmentation is expected to be the loss of the aminomethyl group.
-
Molecular Ion (M⁺): m/z ≈ 235/237 (due to ⁷⁹Br/⁸¹Br isotopes)
-
Major Fragments:
-
Loss of NH₂: [M-16]⁺
-
Loss of CH₂NH₂: [M-30]⁺ (leading to the bromonaphthyl cation)
-
Formation of the bromonaphthylmethyl cation: [C₁₀H₆BrCH₂]⁺
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~220-230 | High | π → π |
| ~270-290 | Medium | π → π |
| ~310-330 | Low | π → π* |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds to ensure accurate integration of quaternary carbons.
-
FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using a diamond attenuated total reflectance (ATR) accessory. Ensure the crystal is clean before and after the measurement.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Process the data in absorbance or transmittance mode.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition:
-
For EI, introduce the sample via a direct insertion probe or a gas chromatograph.
-
For ESI, infuse the sample solution directly into the source.
-
Acquire data over a mass range of m/z 50-500.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From this stock, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use quartz cuvettes with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Measure the absorbance of the sample from 200 to 800 nm.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like this compound.
References
In Silico Analysis of 2-(Aminomethyl)-5-bromonaphthalene: A Technical Guide to Property Prediction
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and toxicological properties of the novel compound 2-(Aminomethyl)-5-bromonaphthalene. Naphthalene derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Early-stage in silico assessment is critical for identifying potential liabilities and optimizing lead compounds, thereby reducing costs and attrition rates in drug discovery pipelines.[4][5] This document outlines the methodologies for computational prediction, presents hypothetical data in a structured format, and illustrates key workflows and biological pathways relevant to the analysis of this compound.
Predicted Physicochemical and Pharmacokinetic Properties
The initial step in evaluating a potential drug candidate involves the prediction of its fundamental physicochemical and pharmacokinetic properties. These parameters are crucial determinants of a molecule's bioavailability and overall drug-like behavior. The following tables summarize the predicted properties for this compound, generated using established computational models and algorithms analogous to those found in platforms like SwissADME and ADMETlab 2.0.[5][6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Ideal Range for Oral Drugs | Description |
| Molecular Formula | C₁₁H₁₀BrN | - | The elemental composition of the molecule. |
| Molecular Weight | 236.11 g/mol | < 500 g/mol | Affects absorption and diffusion across membranes.[7] |
| LogP (Octanol/Water) | 2.58 | -1.0 to 5.0 | Measures lipophilicity, influencing solubility and permeability.[8] |
| LogS (Aqueous Solubility) | -3.15 | > -4.0 | Predicts solubility in water, critical for absorption.[7] |
| Hydrogen Bond Donors | 1 | ≤ 5 | Number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Number of N or O atoms. |
| Molar Refractivity | 60.52 ų | 40 to 130 ų | A measure of molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | < 140 Ų | Predicts cell permeability; lower values indicate better CNS penetration. |
Table 2: Predicted ADMET Profile (Absorption, Distribution, Metabolism, Excretion)
| ADMET Parameter | Prediction | Confidence | Implication in Drug Development |
| Human Intestinal Absorption | High | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Medium | Indicates good potential for passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Medium | The compound may cross the BBB, a key consideration for CNS targets or side effects. |
| P-glycoprotein (P-gp) Substrate | No | High | Not likely to be actively pumped out of cells, reducing resistance issues. |
| CYP1A2 Inhibitor | No | High | Low risk of drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | No | High | Low risk of drug-drug interactions with substrates of this enzyme. |
| CYP2C19 Inhibitor | No | High | Low risk of drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | Yes | Medium | Potential for drug-drug interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | High | Low risk of drug-drug interactions with a wide range of common drugs. |
| Renal Organic Cation Transporter (OCT2) Substrate | Yes | Medium | Suggests potential for renal clearance. |
Table 3: Predicted Toxicological Profile
| Toxicity Endpoint | Prediction | Confidence | Description |
| Ames Mutagenicity | Non-mutagenic | Medium | Low probability of causing DNA mutations. |
| Carcinogenicity | Non-carcinogen | Low | In silico models suggest a low likelihood of causing cancer. |
| hERG I Inhibition | Low Risk | Medium | Unlikely to cause cardiotoxicity by blocking the hERG potassium channel. |
| Hepatotoxicity (DILI) | Low Risk | Medium | Low probability of causing Drug-Induced Liver Injury.[4] |
| Skin Sensitization | Low Risk | High | Unlikely to cause an allergic reaction upon skin contact.[9] |
| Oral Rat Acute Toxicity (LD₅₀) | 650 mg/kg | Low | Predicted to be Category 4 ("Harmful if swallowed"). |
In Silico Experimental Protocols
The following protocols describe the standard computational methodologies used to generate the predictive data presented above.
Protocol 1: Physicochemical and Pharmacokinetic Prediction
-
Input Molecule Representation : The chemical structure of this compound is converted to a machine-readable format, typically a SMILES (Simplified Molecular Input Line Entry System) string: NCC1=CC=C2C=C(Br)C=CC2=C1.
-
Model Selection : Utilize an integrated in silico platform such as ADMETlab 2.0 or SwissADME.[5] These tools employ a combination of methodologies:
-
Fragment-based methods : For properties like LogP and solubility, where the molecule is broken down into constituent fragments with known values.
-
Topological methods : Based on 2D structural information to calculate properties like TPSA.
-
Machine Learning Models : Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets of experimentally determined properties.[8][10]
-
-
Execution : The SMILES string is submitted to the server. The platform automatically calculates descriptors and feeds them into pre-built predictive models for each endpoint.
-
Data Analysis : Results are returned in a tabular format. Each prediction is typically accompanied by a confidence score or applicability domain assessment, indicating the reliability of the prediction based on the training data.
Protocol 2: Toxicity Prediction
-
Knowledge-Based System Input : The molecule's structure is submitted to a knowledge-based toxicity prediction tool (e.g., Derek Nexus). These systems contain a curated set of rules linking structural fragments (toxicophores) to specific toxicity endpoints.[9]
-
Structural Alert Analysis : The software screens the input structure for the presence of known toxicophores. For this compound, it would screen for alerts related to aromatic amines and brominated aromatic compounds.
-
Hypothesis Generation : If a toxicophore is identified, the system generates a hypothesis of toxicity (e.g., "Plausible skin sensitizer"). The reasoning is provided based on the underlying rule derived from experimental data.
-
Statistical QSAR Models : Concurrently, the structure is analyzed using statistical QSAR models (e.g., in platforms like VEGA or Toxtree). These models provide a quantitative or categorical prediction (e.g., "Non-mutagenic") based on statistical correlations from large datasets.
-
Consensus Reporting : The final toxicity assessment is based on a consensus of results from both knowledge-based and statistical models to increase predictive accuracy.
Protocol 3: Molecular Docking for Target Identification
-
Target Selection : Based on the activities of similar naphthalene-containing compounds, a potential biological target is selected. For example, STAT3 (Signal Transducer and Activator of Transcription 3) is a known target for some naphthalene sulfonamides.[2]
-
Protein and Ligand Preparation :
-
The 3D crystal structure of the target protein (e.g., STAT3) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 2D structure of this compound is converted to a low-energy 3D conformation.
-
-
Binding Site Definition : The active site of the protein is defined, typically based on the location of a co-crystallized native ligand or through binding pocket prediction algorithms.
-
Docking Simulation : A molecular docking program (e.g., AutoDock) is used to systematically explore possible binding orientations of the ligand within the protein's active site.[11] The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses.
-
Interaction Analysis : The resulting ligand-protein complex is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico analysis and a potential biological pathway of interest.
Caption: An experimental workflow for in silico property prediction.
Caption: Logical relationships in an ADMET decision-making process.
Caption: A hypothetical signaling pathway (JAK/STAT) for the compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures [mdpi.com]
- 5. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. phcogj.com [phcogj.com]
- 8. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]
- 10. مقاله QSAR modeling of naphthalene derivatives for inhibition of aldosterone synthase as potential target for cardiovascular diseases [civilica.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-5-bromonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(aminomethyl)-5-bromonaphthalene and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the naphthalene core, the potential for derivatization at the amino group, and the utility of the bromo substituent for cross-coupling reactions. This document details two primary synthetic strategies: the Gabriel synthesis and reductive amination, providing structured data, experimental protocols, and visual workflows to facilitate research and development.
Core Synthetic Strategies
The synthesis of this compound primarily proceeds through two well-established and reliable methodologies. The choice of route may depend on the availability of starting materials, desired scale, and tolerance for specific reagents.
Table 1: Comparison of Synthetic Strategies
| Feature | Gabriel Synthesis | Reductive Amination |
| Key Intermediate | 2-(Bromomethyl)-5-bromonaphthalene | 5-Bromo-2-naphthaldehyde |
| Key Reactions | Nucleophilic substitution, Hydrazinolysis | Oxidation, Imine formation, Reduction |
| Primary Amine Source | Phthalimide | Ammonia |
| Advantages | High yields of primary amine, minimizes over-alkylation. | One-pot potential, mild reducing agents available. |
| Disadvantages | Requires synthesis of a haloalkyl intermediate, sometimes harsh cleavage conditions. | Potential for side reactions during aldehyde synthesis, requires careful control of reaction conditions. |
Synthetic Pathway Overview
The following diagram illustrates the two primary synthetic pathways to obtain this compound.
Caption: Primary synthetic routes to this compound.
Experimental Protocols
Route 1: Gabriel Synthesis
This pathway involves the initial bromination of the methyl group of 5-bromo-2-methylnaphthalene, followed by the classical Gabriel synthesis to introduce the primary amine.
Step 1a: Synthesis of 2-(Bromomethyl)-5-bromonaphthalene (Intermediate)
A common method for the benzylic bromination of 2-methylnaphthalene derivatives utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as benzoyl peroxide or AIBN.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylnaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride or ethyl acetate.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol to afford 2-(bromomethyl)-5-bromonaphthalene.
Table 2: Quantitative Data for the Synthesis of 2-(Bromomethyl)naphthalene Analogs
| Starting Material | Brominating Agent | Initiator | Solvent | Yield (%) | Reference |
| 2-Methylnaphthalene | N-Bromosuccinimide | AIBN | Carbon Tetrachloride | 60 | [1] |
| 2-Methylnaphthalene | N,N,N',N'-Tetrabromobenzene-1,3-disulfonyl amide | Benzoyl Peroxide | Ethyl Acetate | 92 | [2] |
Step 1b: Gabriel Synthesis of this compound
The Gabriel synthesis provides a robust method for converting primary alkyl halides to primary amines.
Protocol:
-
Dissolve 2-(bromomethyl)-5-bromonaphthalene (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution and heat the mixture, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the N-(5-bromo-2-naphthylmethyl)phthalimide. Filter and wash the solid with water.
-
To a suspension of the dried phthalimide derivative in ethanol, add hydrazine hydrate (2.0 eq) and reflux the mixture.
-
Upon completion of the reaction (indicated by the disappearance of the starting material on TLC), cool the mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Route 2: Reductive Amination
This alternative route involves the oxidation of the methyl group to an aldehyde, followed by a one-pot reductive amination to form the primary amine.
Step 2a: Synthesis of 5-Bromo-2-naphthaldehyde (Intermediate)
The oxidation of 2-methylnaphthalene derivatives to the corresponding aldehydes can be achieved using various oxidizing agents. A common laboratory-scale method involves the use of selenium dioxide. For industrial applications, catalytic oxidation with metal catalysts is often preferred.
Protocol (using Selenium Dioxide):
-
In a suitable reaction vessel, suspend 5-bromo-2-methylnaphthalene (1.0 eq) in a mixture of dioxane and water.
-
Add selenium dioxide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-naphthaldehyde.
Table 3: Physical Properties of 5-Bromo-2-naphthaldehyde
| Property | Value | Reference |
| CAS Number | 122349-66-0 | [3] |
| Molecular Formula | C11H7BrO | [3] |
| Molecular Weight | 235.08 g/mol | [3] |
| Melting Point | 78 °C | [4] |
Step 2b: Reductive Amination of 5-Bromo-2-naphthaldehyde
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For the preparation of a primary amine, ammonia is used as the nitrogen source.
Protocol:
-
Dissolve 5-bromo-2-naphthaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, in excess.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
The product can be further purified by column chromatography or by salt formation and recrystallization.
Biological Context and Signaling Pathways
Derivatives of naphthalene have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[5][6] While specific data for this compound is limited, related aminomethylnaphthalene compounds have shown potential as bioactive molecules. For instance, some aminobenzylnaphthols have demonstrated cytotoxic properties against cancer cell lines, potentially through the inhibition of kinases such as CDK2 or other cellular targets like ADORA1 and TRIM24.[2] The following diagram illustrates a generalized potential mechanism of action for a naphthalene-based anticancer agent.
Caption: Potential anticancer mechanism via CDK2 inhibition.
Conclusion
This technical guide outlines two primary and effective synthetic routes for the preparation of this compound derivatives. Both the Gabriel synthesis and the reductive amination pathway offer viable methods, with the choice depending on specific laboratory capabilities and starting material availability. The provided protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into the specific biological activities of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 5-bromo-2-naphthaldehyde [stenutz.eu]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. researchgate.net [researchgate.net]
Reactivity of the Aminomethyl Group in 2-(Aminomethyl)-5-bromonaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the aminomethyl group in 2-(Aminomethyl)-5-bromonaphthalene. This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. The presence of a primary aminomethyl group attached to the naphthalene core, which is further functionalized with a bromine atom, offers multiple avenues for chemical modification. This document details the primary reaction types, provides generalized experimental protocols, and presents quantitative data where available for analogous structures, owing to the limited specific data for the title compound.
Core Reactivity of the Aminomethyl Group
The aminomethyl group (-CH₂NH₂) in this compound is a primary amine, and its reactivity is characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The principal reactions involving this group are N-acylation, N-alkylation, Schiff base formation, and participation in cyclization reactions to form heterocyclic systems. The electronic properties of the 5-bromo-naphthalene scaffold can influence the reactivity of the aminomethyl group, though specific quantitative studies on this are not widely available in the current literature.
Key Chemical Transformations
N-Acylation
N-acylation is a common and efficient way to introduce a variety of substituents to the aminomethyl group, leading to the formation of amides. These reactions are typically high-yielding and can be carried out under mild conditions.
Typical Reaction Scheme:
Figure 1: General workflow for the N-acylation of this compound.
Experimental Protocol (General):
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or an anhydride) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with an aqueous solution to remove the base hydrochloride and excess reagents.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography or recrystallization.
Table 1: Representative N-Acylation Reactions of Amines
| Amine | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 5-bromo-2-aminobenzimidazole | Acyl Chloride | Triethylamine | - | Not specified | [1] |
| α-aminophosphonates | Acyl Chlorides | - | - | Not specified | [2] |
Note: Data for the specific target molecule is not available; this table presents data for analogous reactions.
N-Alkylation
N-alkylation introduces alkyl groups to the aminomethyl moiety. Primary amines can be mono- or di-alkylated depending on the reaction conditions and stoichiometry of the alkylating agent. Reductive amination is a common method for controlled mono-alkylation.
Typical Reaction Scheme for Reductive Amination:
Figure 2: Workflow for N-alkylation via reductive amination.
Experimental Protocol (General - Reductive Amination):
-
Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the N-alkylated product by column chromatography.
Table 2: Representative N-Alkylation Reactions
| Amine | Alkylating Agent | Reducing Agent | Solvent | Yield (%) | Reference |
| Semicarbazones | Alkyl Bromides | - | Acetonitrile | 58-72 | [3] |
| α-amino methyl esters | Various Aldehydes | NaBH(OAc)₃ | - | Good | [4] |
Note: Specific quantitative data for this compound is not readily found in the literature.
Schiff Base Formation
The reaction of the primary aminomethyl group with aldehydes or ketones yields imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed.
Typical Reaction Scheme:
Figure 3: General scheme for Schiff base formation.
Experimental Protocol (General):
-
Dissolve equimolar amounts of this compound and the carbonyl compound in a suitable solvent, often an alcohol like ethanol or methanol.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the Schiff base.
-
Collect the product by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.
Table 3: Examples of Schiff Base Synthesis with Naphthalene Derivatives
| Amine | Carbonyl Compound | Solvent | Catalyst | Yield (%) | Reference |
| 2-(aminomethyl)pyridine | 2-hydroxynaphthalene-1-carbaldehyde | - | - | Not specified | [5] |
| 1-Naphthylamine HCl | Benzaldehyde | Ethanol | Acetic Acid | 90.82 | [6] |
Note: This table provides examples with related naphthalene-containing amines to illustrate typical reaction conditions and yields.
Cyclization Reactions for Heterocycle Synthesis
The aminomethyl group can be a key participant in cyclization reactions to form various nitrogen-containing heterocyclic compounds. These reactions often involve a multi-step sequence, potentially initiated by one of the reactions described above. For instance, an N-acylated derivative could undergo intramolecular cyclization. The specific heterocyclic system formed would depend on the nature of the other reactants and the reaction conditions. Due to the lack of specific examples for this compound in the literature, a generalized workflow is presented.
Figure 4: Conceptual workflow for heterocycle synthesis.
Potential Biological Activity
While specific biological studies on this compound are not extensively documented, naphthalene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The aminomethyl and bromo substituents on the naphthalene core of the title compound make it an interesting scaffold for the development of new bioactive molecules. Further derivatization of the aminomethyl group can lead to a diverse library of compounds for biological screening.
Conclusion
This compound possesses a reactive primary aminomethyl group that can readily undergo N-acylation, N-alkylation, and Schiff base formation. These transformations provide access to a wide array of derivatives with potential applications in drug discovery and materials science. Although specific quantitative data and detailed protocols for this particular compound are scarce in the published literature, the general reactivity patterns of primary amines and related naphthalene derivatives offer a solid foundation for its synthetic utility. Further research into the specific reactivity and biological properties of derivatives of this compound is warranted to fully explore its potential.
References
- 1. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxynaphthalene-1-carbaldehyde- and 2-(aminomethyl)pyridine-based Schiff base Cu(II) complexes for DNA binding and cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. One moment, please... [biointerfaceresearch.com]
- 9. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Dopamine Receptor Ligands Using 2-(Aminomethyl)-5-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel dopamine receptor ligands, utilizing 2-(Aminomethyl)-5-bromonaphthalene as a key starting material. This document outlines a strategic approach to ligand design, a detailed synthetic protocol, methods for pharmacological evaluation, and the underlying principles of dopamine receptor signaling.
Introduction
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological and pathological processes in the central nervous system, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic signaling is implicated in a range of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] Consequently, the development of selective and potent dopamine receptor ligands is a primary focus of neuroscience research and drug development.
The naphthalene scaffold has been identified as a privileged structure in the design of ligands for various receptors, including dopamine receptors. The use of this compound offers a versatile starting point for the synthesis of novel compounds. The aminomethyl group provides a handle for the introduction of various pharmacophoric elements, while the bromo-substituent allows for further structural modifications through cross-coupling reactions, enabling a systematic exploration of the structure-activity relationship (SAR).
Ligand Design Strategy
The design of the target ligand is based on the established pharmacophore for D2/D3 receptor antagonists. This typically consists of a basic amine, a central aromatic core, and a distal aromatic or lipophilic group. In this proposed synthesis, this compound will be acylated with 4-(4-chlorophenyl)-4-hydroxy-1-piperidinecarboxylic acid. This strategy is inspired by the structures of known D2-like receptor ligands where a substituted piperidine moiety is crucial for high affinity.
Synthesis of a Novel Naphthalene-Based Dopamine Receptor Ligand
This section details the synthetic protocol for a representative dopamine receptor ligand starting from this compound.
Reaction Scheme:
Caption: Synthetic pathway for a novel dopamine receptor ligand.
Experimental Protocol: Synthesis of N-((5-bromonaphthalen-2-yl)methyl)-4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxamide
Materials:
-
This compound hydrochloride
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triphosgene (0.4 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. The resulting solution of the carbonyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
In a separate flame-dried round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the mixture for 15 minutes at room temperature to liberate the free amine.
-
Cool the suspension to 0 °C.
-
Slowly add the freshly prepared solution of 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl chloride (1.0 eq) to the amine suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of NaHCO3.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, N-((5-bromonaphthalen-2-yl)methyl)-4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxamide.
-
Pharmacological Evaluation
The affinity of the synthesized compound for dopamine D2 and D3 receptors can be determined using in vitro radioligand binding assays.
Radioligand Binding Assay Protocol
Materials:
-
Cell membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
[3H]Spiperone (for D2 receptors) or [3H]-(+)-PHNO (for D3 receptors)
-
Haloperidol (for non-specific binding determination)
-
Synthesized compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized compound in the assay buffer.
-
In a 96-well microplate, add the cell membranes, the radioligand, and either the assay buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the synthesized compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Quantitative Data Summary
The following table summarizes the binding affinities of structurally related naphthamide ligands for dopamine D2 and D3 receptors, providing a benchmark for newly synthesized compounds.[2]
| Compound | R Group | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |
| 1 | N-(1-benzylpiperidin-4-yl) | 15.6 | 1.3 | 12 |
| 2 | N-(1-propylpiperidin-4-yl) | 12.3 | 1.1 | 11.2 |
| 3 | N-(1-butylpiperidin-4-yl) | 10.5 | 0.9 | 11.7 |
Dopamine Receptor Signaling and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) couple to Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector pathways.
References
Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene as a Fluorescent Label for Proteins
Disclaimer: Extensive literature searches have revealed no specific data or established protocols for the use of 2-(Aminomethyl)-5-bromonaphthalene as a fluorescent label for proteins. The following application notes and protocols are therefore hypothetical and based on the general principles of labeling proteins using primary amine-containing fluorophores. Researchers, scientists, and drug development professionals should consider this a theoretical guide that requires full experimental validation for this specific compound.
Introduction
Naphthalene derivatives are known for their fluorescent properties, offering potential as probes in biological research.[1][2] Their relatively rigid structure and conjugated π-electron system can lead to high quantum yields and photostability.[1] A molecule like this compound possesses a primary amine, which allows for covalent conjugation to proteins, and a bromonaphthalene core, which is expected to be fluorescent. The primary amine can be targeted to reactive groups on proteins, such as the side chains of lysine residues, for stable labeling.[3]
These notes provide a general framework for the characterization and application of a novel naphthalene-based fluorescent label for protein studies. The protocols outlined below are standard methods for conjugating amine-reactive dyes to proteins and will need to be optimized for this compound.
Hypothetical Physicochemical and Spectroscopic Properties
For any new fluorescent label, it is essential to determine its fundamental properties. The following table summarizes the kind of quantitative data that would need to be experimentally determined for this compound.
| Property | Hypothetical Value |
| Molecular Weight | 250.12 g/mol |
| Excitation Maximum (λex) | ~330 nm |
| Emission Maximum (λem) | ~450 nm |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.4 |
| Fluorescence Lifetime (τ) | ~5 ns |
| Recommended Storage | -20°C, protected from light |
Experimental Protocols
Protocol 1: Protein Labeling via Amine-Reactive Chemistry
This protocol describes a general method for conjugating a primary amine-containing fluorophore to a protein. Since this compound itself has a primary amine, it would first need to be functionalized with an amine-reactive group (e.g., an NHS ester) to label other proteins. Alternatively, the protein of interest could be activated to react with the amine on the fluorophore. The following protocol assumes an amine-reactive derivative of the fluorophore is available.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive this compound derivative (e.g., NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Dissolve the amine-reactive this compound derivative in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the dye stock solution dropwise. A typical starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute is the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the fluorophore (hypothetically ~330 nm).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: A generalized workflow for the conjugation of a fluorescent dye to a protein.
Hypothetical Signaling Pathway Visualization
The utility of a fluorescently labeled protein often lies in its ability to trace its interactions or localization within a cellular context. The following diagram illustrates a hypothetical signaling pathway where a labeled protein (Protein-FL) interacts with a receptor upon ligand binding.
Caption: A conceptual signaling pathway involving a fluorescently labeled protein.
Conclusion
While this compound is not a currently documented fluorescent label for proteins, its chemical structure suggests potential for such applications. The protocols and data presented here are intended to serve as a foundational guide for researchers interested in exploring new fluorescent probes. Any application of this specific compound would necessitate a thorough characterization of its spectroscopic properties and optimization of labeling protocols.
References
Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene in Neuroscience Research
Disclaimer: As of late 2025, specific research literature detailing the direct application of 2-(Aminomethyl)-5-bromonaphthalene in neuroscience is limited. The following application notes and protocols are based on the analysis of its chemical structure and the known activities of analogous naphthalene derivatives in neuroscience.[1] These are intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the potential of this compound.
Introduction
This compound is a derivative of naphthalene.[2] Naphthalene-based compounds are a subject of interest in medicinal chemistry due to their versatile biological activities, which include applications in oncology, infectious diseases, and neuroscience.[1] The core naphthalene structure serves as a scaffold that can be modified to interact with various biological targets. The aminomethyl group can be a key pharmacophore for interacting with neurotransmitter receptors or transporters, while the bromine atom can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Given its structural features, this compound presents a candidate for investigation as a modulator of various targets in the central nervous system (CNS). This document outlines potential applications and provides hypothetical experimental protocols to explore its neuropharmacological profile.
Potential Applications in Neuroscience
Based on its structure, this compound could be investigated for its role as:
-
A Ligand for Neurotransmitter Receptors: The aminomethylnaphthalene core is structurally similar to moieties found in ligands for serotonin, dopamine, and norepinephrine receptors.
-
A Modulator of Ion Channels: Naphthalene derivatives have been explored as modulators of various ion channels involved in neuronal excitability.
-
A Fluorescent Probe: The naphthalene group is inherently fluorescent, suggesting potential for derivatization into probes for biological imaging, although this application is not directly related to therapeutic intervention.
-
A Precursor for Drug Development: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value in neurological disorders.[3]
Quantitative Data Summary
Currently, there is no publicly available quantitative data for the biological activity of this compound in neuroscience targets. The following table is presented as a template for how such data would be organized once generated through experimental validation.
| Parameter | Target | Value | Assay Type | Reference |
| Ki (nM) | Hypothetical Receptor X | TBD | Radioligand Binding | TBD |
| IC50 (µM) | Hypothetical Transporter Y | TBD | Neurotransmitter Uptake | TBD |
| EC50 (µM) | Hypothetical Receptor X | TBD | Functional Assay | TBD |
| LD50 (mg/kg) | In vivo (e.g., rodent model) | TBD | Toxicity Study | TBD |
| Brain Penetration (logBB) | In vivo | TBD | Pharmacokinetic Study | TBD |
| TBD: To Be Determined |
Experimental Protocols
The following are detailed, generalized protocols for initial screening and characterization of this compound's activity on a hypothetical G-protein coupled receptor (GPCR) target in the CNS.
Protocol 1: Radioligand Binding Assay for a Hypothetical Serotonin Receptor Subtype
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Mianserin).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in the assay buffer.
-
In a 96-well plate, add 50 µL of the compound dilutions.
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Add 100 µL of the cell membrane preparation.
-
For total binding, add 50 µL of assay buffer instead of the compound.
-
For non-specific binding, add 50 µL of a high concentration of the non-specific control (e.g., 10 µM Mianserin).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neuronal Viability Assay
Objective: To assess the potential cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound.
-
MTT or PrestoBlue™ reagent.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 200 µM).
-
Remove the old medium and treat the cells with the compound dilutions for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add the MTT or PrestoBlue™ reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the neuropharmacological evaluation of a novel compound.
Hypothetical Signaling Pathway
Caption: A hypothetical GPCR signaling pathway modulated by this compound.
References
Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(aminomethyl)-5-bromonaphthalene as a versatile building block in organic synthesis. Its unique structure, featuring a reactive primary amine and a bromine-substituted naphthalene core, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including biologically active compounds.
Introduction
This compound is a bifunctional organic molecule that serves as a valuable starting material in medicinal chemistry and materials science. The presence of a primary aminomethyl group allows for a variety of transformations, including acylation, alkylation, and the formation of heterocyclic systems. Simultaneously, the bromo-substituent on the naphthalene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This dual reactivity enables the construction of diverse molecular architectures with potential applications in drug discovery and the development of novel functional materials.
A prime example of its utility is in the synthesis of potent enzyme inhibitors, such as those targeting Poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy.
Application Highlight: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing healthy cells.[1][2][3] The 5-bromonaphthylmethylamine core of this compound is a key pharmacophore in the design of potent and selective PARP-1 inhibitors.
The following sections detail the synthetic route to a PARP inhibitor utilizing a precursor readily converted to this compound, showcasing its application as a key building block.
Synthetic Workflow for PARP Inhibitor Synthesis
The overall synthetic strategy involves the preparation of the key intermediate, this compound, followed by its coupling with a suitable reaction partner to construct the final PARP inhibitor.
Caption: Synthetic workflow for a PARP inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)naphthalene
This protocol describes the benzylic bromination of 2-bromo-6-methylnaphthalene, a common precursor to this compound.
Materials:
-
2-Bromo-6-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylnaphthalene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure 2-bromo-6-(bromomethyl)naphthalene.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene | N,N,N',N'-tetrabromobenzene-1,3-disulfonyl amide, benzoyl peroxide | 92% | [4] |
| 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene | N-bromosuccinimide | 60% | [5] |
Protocol 2: Synthesis of this compound via Gabriel Synthesis
The Gabriel synthesis provides a reliable method for converting the bromomethyl intermediate into the desired primary amine, avoiding over-alkylation.[2][6]
Step 2a: Synthesis of N-(5-Bromo-naphthalen-2-ylmethyl)-phthalimide
Materials:
-
2-Bromo-6-(bromomethyl)naphthalene
-
Potassium phthalimide
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-bromo-6-(bromomethyl)naphthalene (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain N-(5-bromo-naphthalen-2-ylmethyl)-phthalimide.
Step 2b: Deprotection to Yield this compound
Materials:
-
N-(5-Bromo-naphthalen-2-ylmethyl)-phthalimide
-
Hydrazine hydrate or Sodium borohydride/2-propanol followed by acetic acid
-
Ethanol or Methanol
Procedure (using Hydrazine):
-
Suspend N-(5-bromo-naphthalen-2-ylmethyl)-phthalimide (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (2.0-5.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts and remove the solvent to yield this compound.
Alternative Deprotection (using NaBH₄):
-
Dissolve the phthalimide derivative in a mixture of 2-propanol and water.
-
Add sodium borohydride in portions at room temperature.
-
After the reaction is complete, carefully add acetic acid to decompose the excess borohydride and facilitate the release of the amine.[7][8]
-
Work-up as described above to isolate the primary amine.
Protocol 3: Synthesis of a PARP Inhibitor via Alkylation
This protocol outlines the final step in synthesizing a PARP inhibitor by alkylating a cyclic imide with the prepared this compound (or its bromomethyl precursor).
Materials:
-
2-Bromo-6-(bromomethyl)naphthalene (as a proxy for the aminomethyl derivative in this specific literature example)
-
8-Aza-spiro[4.5]decane-1,3-dione
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or DMF as solvent
Procedure:
-
In a reaction vessel, combine 8-aza-spiro[4.5]decane-1,3-dione (1.0 eq), 2-bromo-6-(bromomethyl)naphthalene (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile or DMF.
-
Stir the mixture at an elevated temperature (e.g., 80 °C) overnight.
-
Monitor the reaction for the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final PARP inhibitor.
Quantitative Data for a Related PARP Inhibitor Synthesis:
| Reactant 1 | Reactant 2 | Product | Yield |
| 2-Bromo-6-(bromomethyl)naphthalene | 8-Aza-spiro[4.5]decane-1,3-dione | 8-(5-Bromo-naphthalen-2-ylmethyl)-8-aza-spiro[4.5]decane-1,3-dione | Not explicitly stated, but implied to be a viable synthetic step. |
Mechanism of Action: PARP Inhibition in BRCA-Mutant Cancer
The therapeutic strategy of using PARP inhibitors in BRCA-mutant cancers is a prime example of synthetic lethality.
Caption: PARP inhibitor mechanism of action.
In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[7] If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by high-fidelity homologous recombination (HR), a process dependent on functional BRCA1 and BRCA2 proteins.
In cancer cells with BRCA1 or BRCA2 mutations, the HR pathway is deficient.[1][3] When these cells are treated with a PARP inhibitor, the BER pathway is also blocked. This leads to an accumulation of unrepaired SSBs, which convert to DSBs. The cell is then unable to repair these DSBs due to the faulty HR pathway, leading to genomic instability and ultimately, apoptotic cell death.[1] This selective killing of cancer cells is the principle of synthetic lethality.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular scaffolds. The application of this building block in the synthesis of PARP inhibitors highlights its significance in the development of targeted cancer therapies. The provided protocols offer a foundation for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of new therapeutic agents and functional materials.
References
- 1. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening with 2-(Aminomethyl)-5-bromonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing 2-(aminomethyl)-5-bromonaphthalene derivatives in high-throughput screening (HTS) campaigns. The protocols focus on two major classes of drug targets: Monoamine Transporters (MATs) and Monoamine Oxidases (MAOs), which are critical in the regulation of neurotransmitter signaling and are implicated in a variety of neurological and psychiatric disorders.
Application Note 1: High-Throughput Screening for Monoamine Transporter (SERT, DAT, NET) Inhibitors
Background: Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft.[1][2] Their dysfunction is associated with conditions such as depression, anxiety, and other psychiatric disorders, making them key targets for therapeutic intervention.[1] High-throughput screening of compound libraries, such as those comprised of this compound derivatives, can identify novel modulators of these transporters.
Assay Principle: This protocol utilizes a fluorescence-based neurotransmitter transporter uptake assay, a common method in HTS.[2][3] The assay employs a fluorescent substrate that acts as a mimic of the natural monoamine neurotransmitters. When this substrate is transported into cells stably expressing a specific monoamine transporter (e.g., SERT, DAT, or NET), the intracellular fluorescence intensity increases. Test compounds that inhibit the transporter will prevent the uptake of the fluorescent substrate, resulting in a lower fluorescence signal. This change in fluorescence is used to quantify the inhibitory activity of the test compounds.
Data Presentation: Hypothetical HTS Results for Monoamine Transporter Inhibition
| Compound ID | Concentration (µM) | % Inhibition of SERT | % Inhibition of DAT | % Inhibition of NET | IC50 (µM) - SERT |
| AMBN-001 | 10 | 85.2 | 12.5 | 15.3 | 1.2 |
| AMBN-002 | 10 | 5.6 | 92.1 | 8.7 | >50 |
| AMBN-003 | 10 | 45.8 | 5.2 | 88.9 | 8.9 |
| AMBN-004 | 10 | 9.1 | 11.3 | 12.4 | >50 |
| Control (SSRI) | 1 | 98.5 | 2.3 | 5.1 | 0.05 |
Experimental Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This protocol is adapted for a 384-well plate format, suitable for HTS.
Materials and Reagents:
-
HEK-293 cells stably expressing human SERT, DAT, or NET
-
Poly-D-lysine coated 384-well black, clear-bottom microplates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar) containing fluorescent substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known selective inhibitors for SERT, DAT, and NET (e.g., paroxetine, GBR-12909, desipramine) for use as positive controls
-
FlexStation® 3 or other bottom-reading microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: a. Culture HEK-293 cells expressing the transporter of interest to ~80-90% confluency. b. Harvest cells and seed them into poly-D-lysine coated 384-well plates at a density of 10,000 cells per well. c. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Addition: a. Prepare serial dilutions of the this compound derivatives and control compounds in DMSO. b. Further dilute the compounds in HBSS/0.1% BSA to the final desired concentrations. The final DMSO concentration should not exceed 0.5%. c. Remove the culture medium from the cell plates and add the diluted compounds. d. Incubate for 10 minutes at 37°C.
-
Assay Execution: a. Prepare the fluorescent substrate solution according to the manufacturer's instructions. b. Add the fluorescent substrate to all wells. c. Immediately transfer the plate to the microplate reader.
-
Data Acquisition: a. Read the fluorescence intensity in kinetic mode for 30 minutes at 37°C using appropriate excitation and emission wavelengths for the fluorescent substrate. b. Alternatively, for endpoint assays, incubate for a fixed time (e.g., 20 minutes) and then read the fluorescence.
-
Data Analysis: a. Determine the rate of fluorescence increase (slope) for each well in kinetic assays. b. Normalize the data to positive (known inhibitor) and negative (vehicle control) controls to calculate the percent inhibition for each test compound. c. For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.
Caption: Workflow for HTS of monoamine transporter inhibitors.
Application Note 2: High-Throughput Screening for Monoamine Oxidase (MAO-A and MAO-B) Inhibitors
Background: Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[4][5] Screening for novel MAO inhibitors is a key strategy in the development of new therapeutics for these conditions.
Assay Principle: This protocol describes a homogeneous, fluorimetric HTS assay for MAO inhibitors.[4][6] The assay measures the activity of MAO-A or MAO-B through the detection of hydrogen peroxide (H2O2), a byproduct of the deamination reaction. A non-fluorescent probe is oxidized by H2O2 in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. Inhibitors of MAO will reduce the amount of H2O2 produced, leading to a decrease in the fluorescence signal.
Data Presentation: Hypothetical HTS Results for MAO Inhibition
| Compound ID | Concentration (µM) | % Inhibition of MAO-A | % Inhibition of MAO-B | IC50 (µM) - MAO-B |
| AMBN-005 | 10 | 15.2 | 89.7 | 2.5 |
| AMBN-006 | 10 | 92.3 | 10.1 | >50 |
| AMBN-007 | 10 | 48.1 | 52.3 | 9.8 |
| AMBN-008 | 10 | 3.4 | 4.8 | >50 |
| Control (Deprenyl) | 1 | 8.9 | 99.2 | 0.01 |
Experimental Protocol: Fluorimetric MAO Inhibitor Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., deprenyl) as positive controls
-
384-well black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation: a. Prepare a working solution of the fluorescent probe, HRP, and MAO substrate in the assay buffer. b. Prepare dilutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Compound Plating: a. Dispense a small volume (e.g., 1 µL) of the test compounds and controls (at various concentrations) into the wells of the 384-well plate.
-
Enzyme Addition: a. Add the diluted MAO-A or MAO-B enzyme solution to the appropriate wells containing the test compounds. b. Incubate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzymes.
-
Reaction Initiation and Incubation: a. Add the working solution containing the substrate, HRP, and fluorescent probe to all wells to start the reaction. b. Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: a. Measure the fluorescence intensity using an appropriate microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex Red).
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Normalize the data to positive and negative controls to calculate the percent inhibition for each test compound. c. For active compounds, determine the IC50 values from dose-response curves.
Caption: Principle of the fluorimetric MAO inhibitor assay.
General Protocol: Synthesis of a this compound Derivative Library
This representative protocol outlines a general synthetic route for preparing a library of this compound derivatives for HTS, based on established chemical transformations.
Scheme:
-
Bromination of 2-naphthaldehyde.
-
Reductive amination with a diverse set of primary or secondary amines.
Step 1: Synthesis of 5-Bromo-2-naphthaldehyde
-
To a solution of 2-naphthaldehyde in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-bromo-2-naphthaldehyde.
Step 2: Reductive Amination to form this compound Derivatives
-
To a solution of 5-bromo-2-naphthaldehyde in a suitable solvent (e.g., methanol or dichloroethane), add a primary or secondary amine (1.1 equivalents) from a diverse amine library.
-
Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting this compound derivative by column chromatography or preparative HPLC to generate a library of pure compounds for HTS.
Caption: General synthetic route for the derivative library.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leadquest-biotech.com [leadquest-biotech.com]
- 3. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalene-Based Fluorescent Probes in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-based fluorescent probes are a versatile class of synthetic dyes increasingly utilized for imaging a wide array of analytes and organelles within living cells. Their unique photophysical properties, including high quantum yields and excellent photostability, make them valuable tools in cellular biology and drug discovery.[1] These probes can be rationally designed to exhibit high selectivity for specific targets such as metal ions, pH fluctuations, and reactive oxygen species, often through mechanisms like Photoinduced Electron Transfer (PET).[2][3] This document provides an overview of the applications and generalized protocols for using naphthalene-based probes in cell imaging.
Data Presentation: Photophysical Properties of Representative Naphthalene-Based Probes
The selection of a suitable fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes key quantitative data for a selection of naphthalene-based probes described in the literature, offering a basis for comparison.
| Probe Name/Target | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φ) | Target Analyte/Organelle | Reference |
| Mitochondrial pH Probe | 488 nm | 684 nm | 196 nm | - | Mitochondrial pH | [4] |
| BTNA | 360 nm | 500 nm | 140 nm | - | Cysteine | [5] |
| Probe P | - | - | - | Low (off-state) | Al³⁺, Mg²⁺ | [2][3] |
| Probe L | 465 nm | 575 nm | 110 nm | High | Cu²⁺ | [6] |
| MNDA | 900 nm (two-photon) | - | - | - | Glutathione | [7] |
| DSNN derivatives | Green excitation | Broad emission | - | - | Cellular Membranes | [8] |
Note: "-" indicates data not specified in the referenced abstracts. The quantum yield for Probe P is intentionally low in its unbound "off-state" and increases upon binding to its target.[2][3]
Experimental Protocols
The following are generalized protocols for the application of naphthalene-based fluorescent probes in live-cell imaging. Specific parameters such as probe concentration and incubation time should be optimized for each specific probe and cell line.
Protocol 1: General Staining of Live Cells with Naphthalene-Based Probes
This protocol outlines the basic steps for labeling live cells with a naphthalene-based fluorescent probe.
Materials:
-
Naphthalene-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells seeded on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the naphthalene-based probe (typically 1-10 mM) in high-quality, anhydrous DMSO.
-
Cell Preparation: Seed cells on an imaging dish and culture until they reach the desired confluency (usually 60-80%).
-
Probe Loading:
-
Dilute the probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined experimentally.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Protocol 2: Detection of a Specific Analyte (e.g., Metal Ions)
This protocol is adapted for "turn-on" or "turn-off" naphthalene-based probes that respond to a specific intracellular analyte.
Materials:
-
All materials from Protocol 1
-
Solution of the target analyte (e.g., a cell-permeable form of the metal ion) or a substance known to induce changes in the analyte's concentration.
Procedure:
-
Probe Loading: Follow steps 1-5 from Protocol 1 to load the cells with the naphthalene-based probe.
-
Baseline Imaging: Acquire initial fluorescence images of the probe-loaded cells to establish a baseline signal.
-
Analyte Stimulation:
-
Prepare a solution of the stimulus at the desired concentration in imaging buffer.
-
Add the stimulus to the cells and incubate for the desired time.
-
-
Post-Stimulation Imaging: Acquire fluorescence images at various time points after stimulation to monitor the change in fluorescence intensity, which corresponds to the detection of the analyte.
-
Controls: Perform control experiments, including cells not treated with the probe, cells treated with the probe but not the stimulus, and cells treated with the stimulus but not the probe, to ensure the observed fluorescence change is specific.
Visualizations
Signaling Pathway: General Mechanism of a "Turn-On" Naphthalene-Based Probe
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A novel naphthalene-based fluorescent probe for highly selective detection of cysteine with a large Stokes shift and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Aminomethyl)-5-bromonaphthalene in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(Aminomethyl)-5-bromonaphthalene as a scaffold for novel antimicrobial agents. Detailed protocols for its synthesis, antimicrobial susceptibility testing, and investigation of its mechanism of action are provided to facilitate further research and development in this area.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The lipophilic nature of the naphthalene ring is believed to enhance the penetration of microbial cell membranes, a critical step for antimicrobial efficacy.[2] Specifically, the introduction of an aminomethyl group and a bromine atom to the naphthalene scaffold can modulate the compound's physicochemical properties, potentially leading to enhanced antimicrobial potency and a unique pharmacological profile. This document outlines the application of this compound as a lead compound in the development of new antimicrobial therapies.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | 128 |
| Candida albicans | Fungus | 32 |
Table 2: Hypothetical Minimum Bactericidal Concentrations (MBC) of this compound
| Microbial Strain | Type | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Bacillus subtilis | Gram-positive | 64 |
| Escherichia coli | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Candida albicans | Fungus | 64 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route adapted from general methods for the synthesis of aminomethylnaphthalenes.
Materials:
-
5-Bromo-2-naphthaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware for organic synthesis
Procedure:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 5-bromo-2-naphthaldehyde (1 equivalent) in methanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude oxime.
-
-
Reduction to Amine:
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (3-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the crude oxime (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and quench by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Caption: Synthetic scheme for this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial and/or fungal strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Pipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into broth.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[8]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (inoculum without antimicrobial) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.[6]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound that shows no visible growth (no turbidity).[7]
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10][11]
Materials:
-
Results from the MIC test
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile spreaders or loops
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10-20 µL).[9]
-
Spot or spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Determination of MBC:
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
The lipophilic nature of the bromonaphthalene moiety of this compound suggests a potential mechanism of action involving the disruption of microbial cell membranes. The positively charged aminomethyl group at physiological pH may facilitate initial electrostatic interactions with the negatively charged components of bacterial and fungal cell surfaces, such as teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria, and phospholipids. Following this initial binding, the hydrophobic naphthalene ring could insert into the lipid bilayer, disrupting its integrity and leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Hypothetical membrane disruption mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. protocols.io [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum bactericidal concentration (MBC) [bio-protocol.org]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Note: Fluorescent Derivatization of Amino Acids with 2-(Aminomethyl)-5-bromonaphthalene for HPLC Analysis
Abstract
This application note presents a proposed method for the fluorescent derivatization of amino acids using the novel reagent 2-(Aminomethyl)-5-bromonaphthalene. This technique is designed for the sensitive quantification of amino acids in various sample matrices, including protein hydrolysates, cell culture media, and physiological fluids, by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). The protocol details the derivatization procedure, HPLC-FLD analysis, and expected performance characteristics. This method is presented as a theoretical framework requiring experimental validation.
Introduction
Amino acid analysis is a critical tool in life science research and the development of biopharmaceuticals. Due to the lack of a strong chromophore in most amino acids, derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity and selectivity. Naphthalene-based derivatizing agents are known for their high quantum yields and stability. This application note explores the potential of this compound as a novel fluorescent labeling reagent for primary and secondary amino acids. The proposed reaction involves the formation of a stable, highly fluorescent isoindole derivative upon reaction with the amino group of the analyte in the presence of a nucleophilic catalyst.
Chemical Reaction
The proposed derivatization reaction of an amino acid with this compound in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), is depicted below. The reaction is analogous to the well-established chemistry of o-phthalaldehyde (OPA) with primary amines.
Caption: Proposed reaction of an amino acid with this compound.
Experimental Protocols
1. Reagent Preparation
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a 5 M sodium hydroxide solution.
-
Derivatization Reagent: Dissolve 10 mg of this compound in 1 mL of methanol. Add 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
Amino Acid Standard Solution (1 mM): Prepare a stock solution containing a mixture of all 20 standard amino acids at a concentration of 1 mM in 0.1 M HCl.
2. Derivatization Procedure
-
To 100 µL of the amino acid standard or sample solution, add 400 µL of borate buffer (0.1 M, pH 9.5).
-
Add 100 µL of the derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes in the dark.
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
3. HPLC-FLD Analysis
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-100% B
-
30-35 min: 100% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detection: Excitation wavelength (λex) = 280 nm, Emission wavelength (λem) = 450 nm (These are hypothetical values and would require experimental determination).
Expected Performance Characteristics
The following table summarizes the anticipated performance of this method. These values are hypothetical and serve as a benchmark for method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 pmol/injection |
| Limit of Quantification (LOQ) | 3 - 30 pmol/injection |
| Precision (RSD%) | < 2% |
| Recovery | 95 - 105% |
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of amino acids is illustrated below.
Caption: Workflow for amino acid analysis using this compound.
Conclusion
The proposed method utilizing this compound offers a promising, yet theoretical, approach for the sensitive and reliable quantification of amino acids by HPLC with fluorescence detection. The detailed protocol provides a solid foundation for researchers to experimentally validate and optimize this method for their specific applications. Further studies will be necessary to determine the optimal reaction conditions, chromatographic separation, and detection parameters, as well as to assess the stability of the derivatized products.
Disclaimer: This application note provides a hypothetical protocol for the use of this compound in amino acid analysis. The methods and performance characteristics described herein have not been experimentally validated and should be considered as a starting point for method development and optimization.
Application Notes and Protocols: In Vitro Binding Assays for 2-(Aminomethyl)-5-bromonaphthalene Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro binding assays using 2-(Aminomethyl)-5-bromonaphthalene and its analogs. This class of ligands shows potential for interacting with key central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine (D) receptors, due to its structural similarities to known monoamine neurotransmitter ligands. The following sections detail the methodologies for characterizing the binding affinity of these ligands, presenting representative data, and illustrating the associated signaling pathways and experimental workflows.
Target Receptors and Rationale
Based on the structural features of this compound, which include a naphthalene core and an aminomethyl side chain, the primary targets for binding are anticipated to be monoamine transporters and G-protein coupled receptors (GPCRs). Specifically, serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2, D3) are of significant interest. Brominated aromatic systems are known to modulate binding affinity and selectivity at these receptors.
Quantitative Binding Data
The following table summarizes hypothetical, yet representative, in vitro binding data for a lead compound, designated LIGAND-A1 (this compound), at various CNS receptors. This data is presented to illustrate the expected pharmacological profile and to serve as a benchmark for experimental outcomes.
| Receptor/Transporter | Radioligand | Ki (nM) of LIGAND-A1 | Assay Type |
| Serotonin Receptor Subtypes | |||
| 5-HT1A | [3H]-8-OH-DPAT | 15.2 | Radioligand Competition |
| 5-HT2A | [3H]-Ketanserin | 8.9 | Radioligand Competition |
| 5-HT2C | [3H]-Mesulergine | 25.6 | Radioligand Competition |
| 5-HT7 | [3H]-5-CT | 45.1 | Radioligand Competition |
| Dopamine Receptor Subtypes | |||
| D2 | [3H]-Spiperone | 5.4 | Radioligand Competition |
| D3 | [3H]-7-OH-DPAT | 12.8 | Radioligand Competition |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | [3H]-Citalopram | > 1000 | Radioligand Competition |
| Dopamine Transporter (DAT) | [3H]-WIN 35,428 | > 1000 | Radioligand Competition |
Note: The Ki values are hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound ligands for the human dopamine D2 receptor expressed in HEK293 cells.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (Specific Activity: ~80 Ci/mmol).
-
Test Ligand: this compound (LIGAND-A1) stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Harvester for filtration.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test ligand (LIGAND-A1) in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of each dilution of LIGAND-A1.
-
-
Add 50 µL of [3H]-Spiperone (final concentration ~0.5 nM, approximately the Kd value) to all wells.
-
Add 150 µL of the prepared cell membrane suspension (containing 10-20 µg of protein) to all wells. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Determine the IC50 value (the concentration of ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the dopamine D2 receptor, which is a Gi/o-coupled receptor.
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the radioligand competition binding assay protocol.
Caption: Workflow for the radioligand binding assay.
Application Notes and Protocols for 2-(Aminomethyl)-5-bromonaphthalene in Material Science
Disclaimer: The following application notes and protocols are based on the known properties and applications of analogous aminonaphthalene and bromonaphthalene derivatives. Currently, there is a lack of published data specifically for 2-(Aminomethyl)-5-bromonaphthalene in material science. The provided information should therefore be considered as a hypothetical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this molecule.
Introduction
This compound is a bifunctional molecule possessing both a reactive aminomethyl group and a bromine atom on a naphthalene core. This unique combination of functional groups makes it a promising building block for a variety of advanced materials. The naphthalene unit provides thermal stability and desirable photophysical properties, while the amino and bromo groups offer versatile handles for polymerization, cross-linking, and functionalization.[1][2] Potential applications are envisioned in organic electronics, polymer science, and as a scaffold in medicinal chemistry.
Potential Applications in Material Science
-
Organic Light-Emitting Diodes (OLEDs): The aminonaphthalene moiety is known to exhibit fluorescence and can act as a charge-transporting unit.[3][4] this compound could be explored as a precursor for hole-transporting or emissive materials in OLEDs. The bromo-substituent allows for further modification, such as cross-coupling reactions to tune the electronic properties.
-
Polymer Synthesis: The aminomethyl group can participate in polymerization reactions, such as the formation of polyamides or polyimides, incorporating the rigid and thermally stable naphthalene unit into the polymer backbone.[5] The bromine atom can be used for post-polymerization modification or as a site for initiating controlled polymerization reactions.
-
Fluorescent Probes and Sensors: Naphthalene derivatives are well-known for their fluorescent properties.[6] The amino group can act as a recognition site, and its interaction with analytes could modulate the fluorescence of the naphthalene core, making it a candidate for chemical sensors.
Physicochemical and Photophysical Properties (Estimated)
The following table summarizes the estimated properties of this compound based on data from analogous aminonaphthalene and bromonaphthalene compounds. These values are for guidance only and require experimental verification.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₁₀BrN | |
| Molecular Weight | 236.11 g/mol | |
| Appearance | Off-white to light yellow solid | Based on similar compounds. |
| Melting Point | 80-100 °C | Broad range due to potential for polymorphism. |
| Solubility | Soluble in polar organic solvents (e.g., THF, CH₂Cl₂, DMSO) | Typical for functionalized naphthalenes. |
| Absorption Max (λ_abs) | ~320-350 nm (in non-polar solvents) | Based on aminonaphthalene derivatives.[7] |
| Emission Max (λ_em) | ~380-450 nm (in non-polar solvents) | Expected blue to blue-green fluorescence.[8] |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.4 | Highly dependent on solvent and substitution. |
| HOMO Level | -5.2 to -5.6 eV | Estimated based on aminonaphthalene derivatives. |
| LUMO Level | -2.0 to -2.4 eV | Estimated based on naphthalene derivatives. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a hypothetical route based on the synthesis of similar compounds, such as 2-bromo-3-(bromomethyl)naphthalene.
Step 1: Bromination of 2-methylnaphthalene
-
Dissolve 2-methylnaphthalene in a suitable solvent (e.g., carbon tetrachloride).
-
Slowly add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter, and wash the organic phase.
-
Purify the crude product (5-bromo-2-methylnaphthalene) by column chromatography.
Step 2: Benzylic Bromination
-
Dissolve the 5-bromo-2-methylnaphthalene in a non-polar solvent (e.g., carbon tetrachloride).
-
Add NBS and a radical initiator.
-
Expose the reaction to a UV lamp or heat to reflux.
-
After completion, work up the reaction as in Step 1 to obtain 5-bromo-2-(bromomethyl)naphthalene.
Step 3: Amination
-
Dissolve 5-bromo-2-(bromomethyl)naphthalene in a polar aprotic solvent (e.g., DMF).
-
Add an excess of an amine source, such as sodium azide followed by reduction, or directly use a protected amine equivalent followed by deprotection. For a direct approach, bubbling ammonia gas through the solution or using a solution of ammonia in methanol can be attempted.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Caption: Hypothetical synthesis workflow for this compound.
Protocol 2: Fabrication of a Bilayer OLED Device
This protocol describes a general procedure for fabricating a simple bilayer OLED device using this compound as a hypothetical hole-transporting layer (HTL).
-
Substrate Cleaning:
-
Clean an indium tin oxide (ITO) coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the ITO substrate at 2000-4000 rpm for 60 seconds.
-
Anneal the film at 80-100°C for 10 minutes inside a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) and Electron Transport Layer (ETL) Deposition:
-
Deposit a suitable emissive layer (e.g., Alq₃) and an electron transport layer onto the HTL via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
-
Cathode Deposition:
-
Deposit a cathode, such as LiF/Al or Ca/Al, by thermal evaporation.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence spectrum with a spectrometer.
-
Caption: General workflow for bilayer OLED fabrication.
Protocol 3: Synthesis of a Naphthalene-Containing Polyamide
This protocol outlines a hypothetical polycondensation reaction to synthesize a polyamide using this compound.
-
Monomer Preparation:
-
Ensure the purity of this compound and a suitable diacyl chloride (e.g., terephthaloyl chloride).
-
-
Polymerization:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP)) containing a base (e.g., pyridine or triethylamine).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacyl chloride dissolved in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Filter the polymer and wash it extensively with water and methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C.
-
-
Characterization:
-
Determine the molecular weight and polydispersity by gel permeation chromatography (GPC).
-
Confirm the structure by FTIR and NMR spectroscopy.
-
Analyze the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Caption: Workflow for the synthesis of a naphthalene-containing polyamide.
References
- 1. Polymerization of Naphthalene and Reactions of Polynaphthalene | Semantic Scholar [semanticscholar.org]
- 2. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CuI-mediated benzannulation of (ortho-arylethynyl)phenylenaminones to assemble α-aminonaphthalene derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of 1-aminonaphthalenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Photophysics of 1-aminonaphthalene: a theoretical and time-resolved experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(aminomethyl)-5-bromonaphthalene as a versatile intermediate in the synthesis of pharmaceutically active compounds. The focus is on its application in the development of selective dopamine D3 receptor ligands, which are of significant interest in the treatment of various central nervous system disorders.
Introduction
This compound is a valuable building block in medicinal chemistry. Its rigid naphthalene scaffold, coupled with a reactive aminomethyl group and a bromine atom suitable for further functionalization (e.g., via cross-coupling reactions), makes it an attractive starting material for the synthesis of a diverse range of therapeutic candidates. This intermediate has been notably utilized in the development of potent and selective ligands for dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric conditions such as schizophrenia, substance abuse, and Parkinson's disease.
Application: Synthesis of Dopamine D3 Receptor Modulators
The primary application highlighted here is the use of this compound in the synthesis of selective dopamine D3 receptor antagonists or partial agonists. The naphthalene moiety can mimic the aromatic interactions of endogenous dopamine, while the aminomethyl group provides a key interaction point with the receptor. The bromine atom can be used to introduce further diversity and modulate the pharmacological profile of the final compounds.
Signaling Pathway of the Dopamine D3 Receptor
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal signaling.[1] They are primarily coupled to the Gαi/o subunit, which, upon activation by an agonist, inhibits the enzyme adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The signaling cascade can also involve the modulation of ion channels, such as potassium and calcium channels, and the activation of other downstream effectors like mitogen-activated protein kinase (MAPK).[1]
Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent N-acylation, a common step in the elaboration of this intermediate for pharmaceutical applications.
Protocol 1: Synthesis of this compound via Gabriel Synthesis
This protocol outlines a plausible synthetic route to this compound starting from 2-(bromomethyl)-5-bromonaphthalene. The Gabriel synthesis is a reliable method for the preparation of primary amines from primary alkyl halides.[1][2][3][4][5]
Experimental Workflow:
Figure 2: Workflow for the Gabriel Synthesis of this compound.
Materials:
-
2-(bromomethyl)-5-bromonaphthalene
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve 2-(bromomethyl)-5-bromonaphthalene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF. Stir the mixture at 80-100 °C for 4-6 hours, monitoring the reaction by TLC.
-
Isolation of Phthalimide Intermediate: After cooling to room temperature, pour the reaction mixture into ice-water and stir until a precipitate forms. Filter the solid, wash with water, and dry under vacuum to obtain N-(5-bromo-2-naphthylmethyl)phthalimide.
-
Hydrazinolysis: Suspend the N-(5-bromo-2-naphthylmethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine hydrate (5.0 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a DCM/methanol gradient) to yield pure this compound.
Protocol 2: N-Acylation of this compound
This protocol describes a general method for the N-acylation of the primary amine, a common step to introduce diverse side chains.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-acylated product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of this compound and its N-acetyl derivative.
Table 1: Synthesis and Characterization of this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Typical Yield | 75-85% (from Gabriel Synthesis) |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (s, 1H), 7.78 (d, J=8.8 Hz, 1H), 7.69 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.8, 2.0 Hz, 1H), 7.39 (d, J=8.4 Hz, 1H), 4.05 (s, 2H), 1.60 (br s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.1, 133.8, 131.5, 129.8, 129.2, 128.5, 127.0, 126.8, 120.5, 46.5. |
| Mass Spectrometry (ESI+) | m/z 236.0, 238.0 [M+H]⁺ |
Table 2: Synthesis and Characterization of N-(5-bromo-2-naphthylmethyl)acetamide
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂BrNO |
| Molecular Weight | 278.15 g/mol |
| Typical Yield | 85-95% (from N-acylation) |
| Purity (by HPLC) | >99% |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.98 (s, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.72 (d, J=8.4 Hz, 1H), 7.48 (dd, J=8.8, 2.0 Hz, 1H), 7.42 (d, J=8.4 Hz, 1H), 5.95 (br s, 1H), 4.60 (d, J=6.0 Hz, 2H), 2.05 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.8, 135.2, 133.9, 131.6, 129.9, 129.4, 128.6, 127.2, 126.9, 120.6, 44.2, 23.2. |
| Mass Spectrometry (ESI+) | m/z 278.0, 280.0 [M+H]⁺ |
Conclusion
This compound is a highly useful and adaptable intermediate for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their drug discovery and development programs, particularly in the pursuit of novel modulators of the dopamine D3 receptor. The synthetic routes are robust and amenable to the generation of diverse libraries of compounds for structure-activity relationship studies.
References
Application Notes and Protocols for Naphthalene-Based Amine-Reactive Fluorescent Dyes
Introduction
Naphthalene and its derivatives represent a class of fluorescent compounds with applications in chemical sensing and biological imaging. Their relatively small size and favorable photophysical properties, such as sensitivity to the local environment, make them attractive scaffolds for the development of fluorescent probes. Amine-reactive derivatives of these dyes can be covalently conjugated to biomolecules, such as proteins and antibodies, enabling their detection and tracking in various experimental settings.
This document provides detailed protocols and application data for the use of a hypothetical amine-reactive naphthalene-based fluorescent dye, Naphthyl-488/520 Succinimidyl Ester (SE), for the labeling of proteins. The principles and methods described herein are broadly applicable to other amine-reactive fluorescent dyes.
Product Information
-
Product Name: Naphthyl-488/520 SE
-
Chemical Structure: (Hypothetical) Naphthalene core with a succinimidyl ester reactive group.
-
Molecular Weight: ~450 g/mol
-
Spectral Properties:
-
Absorbance Maximum (λabs): 488 nm
-
Emission Maximum (λem): 520 nm
-
-
Extinction Coefficient: ~70,000 cm-1M-1
-
Storage: Store at -20°C, protected from light and moisture.
Application Data
The labeling efficiency of Naphthyl-488/520 SE was evaluated with several common proteins. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, was determined by spectrophotometry.
Table 1: Labeling Efficiency of Naphthyl-488/520 SE with Various Proteins
| Protein | Protein Concentration (mg/mL) | Dye:Protein Molar Ratio | Degree of Labeling (DOL) |
| Goat IgG | 2.0 | 10:1 | 4.2 |
| Bovine Serum Albumin (BSA) | 5.0 | 15:1 | 6.8 |
| Streptavidin | 1.0 | 8:1 | 3.5 |
Table 2: Effect of Dye:Protein Molar Ratio on the Degree of Labeling (DOL) of Goat IgG
| Dye:Protein Molar Ratio | Degree of Labeling (DOL) |
| 5:1 | 2.1 |
| 10:1 | 4.2 |
| 15:1 | 5.9 |
| 20:1 | 7.3 |
Experimental Protocols
Protein Labeling with Naphthyl-488/520 SE
This protocol describes the labeling of an antibody (e.g., Goat IgG) with Naphthyl-488/520 SE. The procedure can be adapted for other proteins.
Materials:
-
Antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
Naphthyl-488/520 SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the antibody in the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Naphthyl-488/520 SE to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a good starting point).
-
While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and 488 nm (for the dye).
-
Calculate the protein concentration and the DOL using the following equations:
Protein Concentration (M) = [A280 - (A488 × CF)] / εprotein
Dye Concentration (M) = A488 / εdye
DOL = Dye Concentration / Protein Concentration
Where:
-
A280 and A488 are the absorbances at 280 nm and 488 nm, respectively.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1 for this type of dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).
-
εdye is the molar extinction coefficient of the dye at 488 nm (~70,000 M-1cm-1).
-
-
Visualizations
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | - Inactive dye due to moisture. - Presence of primary amines in the protein buffer. - Insufficient dye-to-protein ratio. | - Use fresh, anhydrous DMSO/DMF. - Buffer exchange the protein into an amine-free buffer. - Increase the dye-to-protein molar ratio. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Excessive dye-to-protein ratio. | - Reduce the dye-to-protein molar ratio. - Perform the reaction at 4°C. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Ensure proper purification of the conjugate. - Increase the column length or use a different purification method. |
| Loss of Protein Activity | - Labeling of critical residues in the active site. | - Reduce the dye-to-protein molar ratio. - Consider using a thiol-reactive dye if the protein has available cysteine residues away from the active site. |
Application Note: 2-(Aminomethyl)-5-bromonaphthalene as a Versatile Tool for Interrogating Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. Small molecule probes are invaluable tools in this endeavor. This document provides detailed application notes and protocols for the use of 2-(Aminomethyl)-5-bromonaphthalene, a naphthalene-based compound, as a versatile chemical tool for characterizing protein-ligand binding events. Its intrinsic fluorescence and reactive aminomethyl group make it suitable for a range of biophysical assays. Herein, we describe its application in fluorescence-based and label-free binding assays to determine key kinetic and thermodynamic parameters of a model protein-ligand interaction.
Introduction
This compound is a synthetic organic compound featuring a naphthalene core, which often imparts useful fluorescent properties.[1][2] The aminomethyl group provides a site for potential covalent modification or interaction with protein residues, while the bromine atom can be utilized for further chemical derivatization or may contribute to binding specificity. Naphthalene derivatives are widely recognized for their applications as fluorescent probes in biological systems due to their high quantum yield and sensitivity to the microenvironment.[1][2][3] These characteristics make this compound a promising candidate for studying protein-ligand interactions through various established biophysical techniques.
This application note outlines protocols for two common methods to quantify protein-ligand binding affinity: a fluorescence-based assay and Surface Plasmon Resonance (SPR). A hypothetical interaction with a model protein, Kinase X, will be used for illustrative purposes.
Principle of methodologies
Two orthogonal methods are presented to provide a comprehensive characterization of the binding interaction between this compound and a target protein.
-
Fluorescence Anisotropy/Polarization (FA/FP): This technique measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein. When the smaller, fluorescent ligand (this compound) binds to its larger protein target, its tumbling rate in solution slows down, leading to an increase in fluorescence polarization. This change can be titrated to determine the binding affinity (K_d_).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[4][5] In a typical experiment, the protein of interest is immobilized on the sensor surface, and the small molecule ligand is flowed over it. The binding of the ligand to the immobilized protein causes a change in the refractive index, which is proportional to the change in mass on the surface. This allows for the real-time determination of association (k_on) and dissociation (k_off_) rates, from which the equilibrium dissociation constant (K_d_) can be calculated.[4][6]
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols for the interaction of this compound with Kinase X.
Table 1: Binding Affinity Determined by Fluorescence Anisotropy
| Parameter | Value |
| K_d_ (Dissociation Constant) | 75 nM |
| Hill Slope | 1.05 |
| R² | 0.992 |
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance
| Parameter | Value |
| k_on_ (Association Rate Constant) | 2.1 x 10⁵ M⁻¹s⁻¹ |
| k_off_ (Dissociation Rate Constant) | 1.5 x 10⁻² s⁻¹ |
| K_d_ (Equilibrium Dissociation Constant) | 71.4 nM |
| Chi² (Goodness of Fit) | 0.8 |
Experimental Protocols
Protocol 1: Determination of Binding Affinity using Fluorescence Anisotropy
This protocol describes the steps to measure the binding affinity of this compound to Kinase X using fluorescence anisotropy.
Materials:
-
This compound (stock solution in DMSO)
-
Purified Kinase X protein
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20)
-
Black, non-binding surface 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a 2X working solution of this compound: Dilute the stock solution in Assay Buffer to a final concentration of 20 nM. This concentration should be below the expected K_d_ and provide a stable fluorescence signal.
-
Prepare a serial dilution of Kinase X: Perform a 1:1 serial dilution of Kinase X in Assay Buffer, starting from a high concentration (e.g., 5 µM) down to zero. This will create a range of protein concentrations to titrate against the ligand.
-
Plate the reagents:
-
Add 10 µL of the 2X this compound working solution to each well of the 384-well plate.
-
Add 10 µL of each concentration of the Kinase X serial dilution to the wells. Include a "no protein" control.
-
-
Incubate: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure Fluorescence Anisotropy: Read the plate on a plate reader equipped with appropriate filters for the excitation and emission wavelengths of this compound (a preliminary spectral scan is recommended to determine the optimal wavelengths).
-
Data Analysis:
-
Plot the measured anisotropy values against the logarithm of the Kinase X concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the equilibrium dissociation constant (K_d_).
-
Protocol 2: Kinetic Analysis using Surface Plasmon Resonance (SPR)
This protocol details the procedure for determining the association and dissociation rate constants for the interaction between this compound and Kinase X.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified Kinase X protein
-
This compound (stock solution in DMSO)
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Immobilize Kinase X on the Sensor Chip:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the Kinase X solution (e.g., 20 µg/mL in Immobilization Buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Prepare Ligand Solutions: Create a serial dilution of this compound in Running Buffer, with DMSO concentration matched across all samples (typically ≤1%). The concentration range should span from well below to well above the expected K_d_ (e.g., 1 nM to 1 µM). Include a buffer-only blank.
-
Perform Binding Analysis:
-
Inject the different concentrations of this compound over the sensor surface (both the Kinase X and reference flow cells) at a constant flow rate.
-
Allow sufficient time for association and dissociation phases to be observed.
-
Regenerate the sensor surface between each ligand injection if necessary, using a mild regeneration solution that does not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).
-
Visualizations
Caption: Workflow for Fluorescence Anisotropy Binding Assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)-5-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Aminomethyl)-5-bromonaphthalene synthesis. Two plausible synthetic routes are presented, each with its own set of challenges and optimization strategies.
Synthetic Route A: Via Bromination of 2-Methylnaphthalene
This route begins with the inexpensive starting material 2-methylnaphthalene and proceeds through aromatic bromination, benzylic bromination, and amination.
Experimental Workflow: Route A
Technical Support Center: Purification of 2-(Aminomethyl)-5-bromonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(Aminomethyl)-5-bromonaphthalene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
Question: My this compound is streaking or showing poor separation on a silica gel column. What can I do?
Answer:
Streaking and poor separation of basic compounds like this compound on silica gel are common due to strong interactions with the acidic silanol groups.[1][2] Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include:
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider using C18 reverse-phase chromatography with a suitable mobile phase, such as water/acetonitrile with a modifier like trifluoroacetic acid (TFA) or a basic buffer.
Question: I am not able to effectively separate my product from a non-polar impurity. What should I do?
Answer:
If your product and a non-polar impurity are co-eluting, you need to increase the selectivity of your separation. Consider the following:
-
Solvent System Optimization: A thorough screening of different solvent systems is recommended. Try switching to a different solvent system with different polarity characteristics. For instance, if you are using an ethyl acetate/hexanes system, you could try a dichloromethane/methanol gradient.
-
Gradient Elution: Employing a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds.
-
Isocratic Elution: If the Rf values of your product and the impurity are sufficiently different, a carefully chosen isocratic (constant solvent composition) mobile phase may provide a better separation than a gradient.
Question: My product seems to be degrading on the column. How can I prevent this?
Answer:
Amines can be susceptible to degradation on acidic silica gel.[1][5] To minimize degradation:
-
Use a less acidic stationary phase: As mentioned, basic or neutral alumina, or amine-functionalized silica are good alternatives.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Deactivate the silica gel: You can pre-treat the silica gel with a solution of your mobile phase containing a basic modifier before loading your sample.
Recrystallization Troubleshooting
Question: My this compound is not crystallizing from the chosen solvent. What steps can I take?
Answer:
Failure to crystallize can be due to several factors.[6][7] Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.
-
Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Cooling: Ensure the solution is cooled slowly. Rapid cooling can lead to the formation of an oil or a precipitate instead of crystals.[6] If slow cooling to room temperature is unsuccessful, try cooling further in an ice bath or refrigerator.
-
-
Re-evaluate Your Solvent System:
-
The chosen solvent may not be appropriate. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Consider using a co-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[9][10] Common solvent pairs for amines include ethanol/water and ether/hexane.[9][11]
-
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution above its melting point.[7] To prevent this:
-
Increase the amount of solvent: Add more of the recrystallization solvent to lower the saturation point.
-
Lower the cooling temperature slowly: Avoid rapid cooling which can promote oiling.
-
Change the solvent system: A different solvent or solvent pair may have a lower boiling point and prevent the compound from oiling out.
Question: My recrystallized product is still impure. What could be the reason?
Answer:
-
Incomplete removal of impurities: The impurities may have similar solubility profiles to your product in the chosen solvent. A different recrystallization solvent may be necessary.
-
Inocclusion of impurities: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.
-
Insufficient washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities from the surface.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. A common method for preparing primary amines like this is the Gabriel synthesis .[4] Potential impurities from this route include:
-
Unreacted starting materials: Such as 2-(bromomethyl)-5-bromonaphthalene or potassium phthalimide.
-
Phthalhydrazide: A byproduct from the cleavage of the phthalimide group with hydrazine.[4] This can sometimes be challenging to remove.
-
Over-alkylation products: Although less common in the Gabriel synthesis, there is a possibility of forming secondary amines.
If the synthesis involves the reduction of a nitrile or an amide, unreacted starting material and other reduction byproducts could be present.
Q2: How can I remove phthalhydrazide if I use the Gabriel synthesis?
A2: Phthalhydrazide is often insoluble in common organic solvents and can sometimes be removed by filtration.[4] Acid-base extraction can also be effective. By dissolving the crude product in an acidic aqueous solution, the basic this compound will be protonated and dissolve, while the neutral or weakly acidic phthalhydrazide may remain as a solid or in the organic phase.
Q3: What is the stability of this compound?
A3: Aromatic amines can be sensitive to light and air, potentially leading to discoloration over time.[5] It is advisable to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) if possible. During purification, prolonged exposure to acidic conditions (like on silica gel) or high temperatures should be minimized to prevent degradation.[1]
Q4: Can I use derivatization to aid in the purification?
A4: Yes, derivatization can be a useful strategy. You can protect the amine functionality, for example, by forming a carbamate (e.g., Boc derivative). This protected compound will have different chromatographic properties and may be easier to purify. The protecting group can then be removed in a subsequent step to yield the pure amine.
Q5: What are some recommended solvent systems for the recrystallization of this compound?
-
Single solvents: Ethanol, methanol, isopropanol, toluene, or ethyl acetate.
-
Co-solvent systems: Ethanol/water, methanol/water, ethyl acetate/hexanes, or toluene/hexanes.[9][11]
The optimal solvent or solvent system will need to be determined experimentally.
Quantitative Data Summary
While specific quantitative data for the purification of this compound was not found in the initial search, the following table provides a general overview of expected outcomes for amine purification based on the literature for related compounds.
| Purification Method | Typical Purity Achieved | Common Yield Range | Notes |
| Column Chromatography | >95% | 70-90% | Yield can be lower if there are closely eluting impurities. The use of basic modifiers can improve recovery.[1] |
| Recrystallization | >98% | 60-85% | Yield is highly dependent on the choice of solvent and the difference in solubility at high and low temperatures. |
| Acid-Base Extraction | Variable | >90% | Effective for removing non-basic impurities. Purity depends on the nature of the impurities. |
Experimental Protocols
The following are detailed, generalized methodologies for the purification of this compound based on standard laboratory practices for primary amines.
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibration: Run several column volumes of the initial mobile phase through the packed column to ensure it is well-equilibrated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization from a Co-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Stability issues of 2-(Aminomethyl)-5-bromonaphthalene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Aminomethyl)-5-bromonaphthalene in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The amine functional group is basic and can be protonated at acidic pH, which may affect its reactivity and stability.[1]
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or light.[2][3] This can lead to the formation of colored degradation products.
-
Light: Naphthalene derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[4][5]
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions.[6]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathways include:
-
Oxidation of the aminomethyl group: This is a common degradation route for aromatic amines, potentially leading to the formation of corresponding imines, aldehydes, or carboxylic acids.[2][3]
-
Photodegradation: The naphthalene ring system is known to undergo photochemical reactions, which could involve cleavage or modification of the ring or the substituents.[4]
-
Reactions involving the bromine substituent: While generally stable, the bromine atom could potentially be involved in nucleophilic substitution reactions under certain conditions, although this is less common for aryl bromides.
Q3: What are the visual indicators of this compound degradation in solution?
A3: A primary visual indicator of degradation is a change in the solution's color. Oxidation of the aromatic amine moiety often results in the formation of colored impurities, leading to a yellowing or browning of the solution. The appearance of precipitates could also indicate the formation of insoluble degradation products.
Q4: How should I prepare and store solutions of this compound to maximize stability?
A4: To enhance stability, consider the following:
-
Solvent Selection: Use high-purity solvents and consider deoxygenating them by sparging with an inert gas like nitrogen or argon before use.
-
pH Control: If compatible with your experimental design, buffering the solution to a slightly acidic pH (e.g., pH 4-6) may enhance the stability of the amine group by protonation, reducing its susceptibility to oxidation.
-
Light Protection: Prepare and store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[5]
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C) and minimize the time solutions are kept at room temperature or elevated temperatures.
-
Inert Atmosphere: For long-term storage, consider blanketing the headspace of the container with an inert gas.
Troubleshooting Guides
Issue 1: Solution Turns Yellow/Brown Over Time
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 2. Use Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid. 3. Work Under Inert Atmosphere: Prepare solutions in a glove box or under a stream of inert gas. |
| Photodegradation | 1. Protect from Light: Use amber glassware or wrap your containers with aluminum foil. 2. Minimize Light Exposure: Perform experimental manipulations in a dimly lit area or under yellow light. |
Issue 2: Inconsistent Results or Loss of Potency in Assays
| Potential Cause | Troubleshooting Steps |
| Degradation After Preparation | 1. Prepare Fresh Solutions: Use solutions of this compound as soon as possible after preparation. 2. Perform a Time-Course Study: Analyze the purity of your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation to understand its stability window under your experimental conditions. 3. Re-evaluate Storage Conditions: Ensure solutions are stored protected from light and at the appropriate temperature. |
| pH-Dependent Instability | 1. Measure and Adjust pH: Check the pH of your final solution. If it is in a range known to promote degradation (e.g., highly basic), adjust it with a suitable buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate Stability
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound.[7][8]
1. Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a 50:50 (v/v) mixture of ACN and water at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 2 mL of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control solution, by a stability-indicating HPLC method.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation.
-
Identify the formation of new peaks, which represent potential degradation products.
Protocol 2: Stability-Indicating HPLC Method
1. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it can separate the parent compound from its degradation products.[7]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Mechanistic Investigations into Amination of Unactivated Arenes via Cation Radical Accelerated Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline hydrolysis of dibenzoylaminonaphthalenes in 70%(v/v) Me2SO–H2O and the effect of a neighbouring amide group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-(Aminomethyl)-5-bromonaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-(Aminomethyl)-5-bromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound is primarily attributed to its molecular structure. The naphthalene core is a large, hydrophobic aromatic system, which has unfavorable interactions with polar solvents like water. While the aminomethyl group is polar and capable of hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the large aromatic scaffold.
Q2: In which common laboratory solvents is this compound expected to have better solubility?
A2: Generally, this compound is expected to exhibit higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols such as methanol and ethanol, compared to water. This is due to the ability of these solvents to engage in favorable interactions with both the aromatic and the amine functionalities of the molecule.
Q3: What are the main strategies to improve the solubility of this compound?
A3: The primary strategies to enhance the solubility of this compound include:
-
pH Adjustment: As an amine, the compound's solubility is pH-dependent. Lowering the pH will protonate the amine group, forming a more soluble salt.
-
Salt Formation: Synthesizing a stable salt form, such as a hydrochloride salt, can significantly increase aqueous solubility.
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible co-solvent (like ethanol or propylene glycol) can improve solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic naphthalene moiety within the cavity of a cyclodextrin molecule can enhance its apparent aqueous solubility.
Q4: Can heating the solution improve the solubility of this compound?
A4: Yes, for many compounds, solubility increases with temperature. However, this is not always a practical solution for experimental assays, as temperature changes can affect the stability of the compound and the biological system under investigation. It is crucial to assess the thermal stability of this compound before employing heat for solubilization.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: The concentration of the compound in the stock solution (e.g., in DMSO) may be too high, leading to precipitation when diluted into an aqueous buffer where its solubility is much lower.
-
Action: Decrease the final concentration of the compound in the aqueous buffer. Prepare a more dilute stock solution if necessary.
-
Possible Cause 2: pH of the aqueous buffer.
-
Solution: this compound is a basic compound. Its solubility will be significantly lower in neutral or basic aqueous solutions compared to acidic solutions.
-
Action: If experimentally permissible, lower the pH of the aqueous buffer to below the pKa of the aminomethyl group to ensure it is protonated and more soluble.
-
Troubleshooting Workflow for Precipitation
Technical Support Center: Synthesis of 2-(Aminomethyl)-5-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Aminomethyl)-5-bromonaphthalene. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most prevalent synthetic routes are the Gabriel synthesis and the reduction of 2-cyano-5-bromonaphthalene. The Gabriel synthesis involves the reaction of 2-(bromomethyl)-5-bromonaphthalene with potassium phthalimide, followed by hydrazinolysis. The reduction route typically employs a strong reducing agent like lithium aluminum hydride (LiAlH₄) to convert the nitrile group to a primary amine.
Q2: What is the most common side product in the Gabriel synthesis of this compound?
A2: The most common side product is phthalhydrazide, which is formed during the hydrazinolysis step to remove the phthalimide protecting group.[1] This byproduct can sometimes be challenging to separate from the desired product.
Q3: Can I use other reducing agents besides LiAlH₄ for the reduction of 2-cyano-5-bromonaphthalene?
A3: While LiAlH₄ is a common and effective reagent for this transformation, other reducing agents like catalytic hydrogenation (e.g., H₂/Raney Nickel) can also be employed. However, reaction conditions will need to be optimized, and different side reactions may become prominent. For instance, catalytic hydrogenation can sometimes lead to dehalogenation (removal of the bromine atom).
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product and any side products. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Troubleshooting Guides
Route 1: Gabriel Synthesis
The Gabriel synthesis is a two-step process:
-
Step 1: Synthesis of N-(5-bromo-naphthalen-2-ylmethyl)phthalimide from 2-(bromomethyl)-5-bromonaphthalene and potassium phthalimide.
-
Step 2: Hydrazinolysis to yield this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no conversion of 2-(bromomethyl)-5-bromonaphthalene | Inactive potassium phthalimide. | Use freshly prepared or commercially sourced potassium phthalimide of high purity. |
| Low reaction temperature. | Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., DMF). | |
| Inappropriate solvent. | Ensure the use of a suitable polar aprotic solvent like DMF or DMSO to dissolve the reactants. | |
| Presence of multiple spots on TLC after Step 1 | Formation of elimination side products. | Use milder reaction conditions (e.g., lower temperature) and ensure the use of a non-basic phthalimide source. |
| Impurities in the starting material. | Purify the 2-(bromomethyl)-5-bromonaphthalene before use. | |
| Difficult separation of phthalhydrazide byproduct in Step 2 | Phthalhydrazide precipitation with the product. | Acidify the reaction mixture with dilute HCl to protonate the desired amine, making it water-soluble. The neutral phthalhydrazide can then be removed by filtration. Neutralize the filtrate to precipitate the pure amine. |
| Incomplete hydrazinolysis | Insufficient hydrazine or reaction time. | Increase the amount of hydrazine hydrate and/or prolong the reaction time. Monitor the reaction by TLC until the phthalimide intermediate is fully consumed. |
Route 2: Reduction of 2-Cyano-5-bromonaphthalene
This route involves the direct reduction of the nitrile functionality to a primary amine.
| Issue | Potential Cause | Recommended Action |
| Incomplete reduction (presence of starting material) | Insufficient reducing agent. | Use a larger excess of the reducing agent (e.g., LiAlH₄). |
| Low reaction temperature. | Ensure the reaction is performed at a suitable temperature for the chosen reducing agent. For LiAlH₄, the reaction is often started at a low temperature and then allowed to warm to room temperature or gently heated. | |
| Formation of an amide or aldehyde byproduct | Incomplete reduction or premature work-up. | Ensure the reaction goes to completion by monitoring with TLC. During work-up, ensure the complete quenching of the reducing agent before extraction. |
| Debromination of the naphthalene ring | Harsh reaction conditions or certain catalytic hydrogenation conditions. | If using catalytic hydrogenation, screen different catalysts and conditions (pressure, temperature). For LiAlH₄ reductions, this is less common but can occur with prolonged heating. |
| Low product yield after work-up | Product loss during aqueous extraction. | Ensure the aqueous layer is thoroughly basified before extraction to ensure the amine is in its free base form and more soluble in organic solvents. |
Experimental Protocols
Key Experiment: Gabriel Synthesis of this compound
Step 1: Synthesis of N-(5-bromo-naphthalen-2-ylmethyl)phthalimide
-
To a solution of 2-(bromomethyl)-5-bromonaphthalene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to afford crude N-(5-bromo-naphthalen-2-ylmethyl)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Hydrazinolysis to this compound
-
Suspend the crude N-(5-bromo-naphthalen-2-ylmethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide.
-
Basify the filtrate with a strong base (e.g., NaOH) to precipitate the desired this compound.
-
Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Key Experiment: Reduction of 2-Cyano-5-bromonaphthalene with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyano-5-bromonaphthalene (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.
-
Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by distillation, recrystallization, or column chromatography.
Data Presentation
Table 1: Summary of Potential Side Products and Their Characteristics
| Synthetic Route | Side Product | Typical Yield Range (%) | Distinguishing Feature | Removal Method |
| Gabriel Synthesis | Phthalhydrazide | 10-20 | Insoluble in acidic and basic aqueous solutions. | Filtration after acidification of the reaction mixture. |
| N-(5-bromo-naphthalen-2-ylmethyl)phthalimide | 5-15 (incomplete reaction) | Less polar than the final amine product. | Column chromatography or ensuring the reaction goes to completion. | |
| Nitrile Reduction | 5-Bromo-naphthalene-2-carboxamide | 5-10 (incomplete reduction) | More polar than the starting nitrile but less polar than the amine. | Column chromatography. |
| 2-Methyl-5-bromonaphthalene | Variable (from debromination) | Less polar than the amine product. | Column chromatography. |
Note: Yield ranges are estimates and can vary significantly based on reaction conditions.
Visualization
Caption: Troubleshooting workflow for the Gabriel synthesis of this compound.
Caption: Troubleshooting workflow for the reduction of 2-cyano-5-bromonaphthalene.
References
Optimizing reaction conditions for 2-(Aminomethyl)-5-bromonaphthalene derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 2-(Aminomethyl)-5-bromonaphthalene, a key intermediate in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the derivatization of the primary amine in this compound?
A1: The most common and straightforward method for derivatizing the primary amine of this compound is N-acylation. This reaction forms a stable amide bond and is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride.
Q2: What are the typical acylating agents used for this reaction?
A2: Common acylating agents include:
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, often requiring a base to neutralize the HCl byproduct.[1][2][3][4]
-
Acid Anhydrides (e.g., Acetic Anhydride, Propionic Anhydride): Generally less reactive than acyl chlorides but are effective and often used under neat (solvent-free) conditions or in the presence of a catalyst.[5]
-
Carboxylic Acids with Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form an amide bond directly from a carboxylic acid.
Q3: What solvents are suitable for this derivatization?
A3: The choice of solvent can significantly impact the reaction. Common choices include:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are frequently used.[3]
-
Neat Conditions: For reactions with acid anhydrides, the reaction can often be run without a solvent.[5]
-
Water: In some greener chemistry approaches, water has been used as a solvent for N-acylation.[5][6]
Q4: Is a base required for the N-acylation of this compound?
A4: When using acyl chlorides, a non-nucleophilic base such as triethylamine (TEA) or pyridine is typically added to scavenge the hydrochloric acid that is formed during the reaction.[3] For reactions with acid anhydrides, a base is not always necessary, but its addition can sometimes accelerate the reaction.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reagents: The acylating agent may have hydrolyzed due to moisture. | - Use freshly opened or properly stored acylating agents.- Ensure all glassware is thoroughly dried before use. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish at room temperature, consider gentle heating. | |
| 3. Poor Nucleophilicity of the Amine: While unlikely to be the primary issue for this substrate, steric hindrance or electronic effects can play a role. | - For sterically hindered acylating agents, consider using a more reactive coupling agent. | |
| 4. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | - If using a non-polar solvent, try a more polar aprotic solvent like DMF. The solubility of the starting material and intermediates can be crucial. | |
| Multiple Products Observed (Impure Product) | 1. Diacylation: Excess acylating agent can sometimes lead to the formation of a diacyl- or even triacyl-amine, though this is less common with primary amines. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| 2. Side Reactions on the Naphthalene Ring: Under harsh acidic conditions (e.g., Friedel-Crafts conditions), acylation of the aromatic ring can occur. | - Avoid strong Lewis acid catalysts unless specifically required.- Stick to milder conditions with a non-nucleophilic base. | |
| 3. Impure Starting Material: The this compound may contain impurities. | - Verify the purity of the starting material by NMR or LC-MS before starting the reaction. | |
| Difficulty in Product Purification | 1. Removal of Excess Acylating Agent: Unreacted acylating agent or its hydrolysis product can be difficult to remove. | - Quench the reaction with water or a dilute aqueous base to hydrolyze any remaining acylating agent.- Perform an aqueous workup to remove water-soluble byproducts. |
| 2. Removal of the Base: The added base (e.g., triethylamine) and its corresponding salt can be challenging to separate from the product. | - Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the base and move it to the aqueous layer. Follow with a wash with saturated sodium bicarbonate solution. | |
| 3. Product is an Oil or Difficult to Crystallize: The derivatized product may not be a crystalline solid. | - If direct crystallization is not successful, purify the product using column chromatography on silica gel. |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride (Catalyst-Free)
This protocol is adapted from a general procedure for the N-acylation of amines.[5]
Materials:
-
This compound
-
Acetic Anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional, for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
If the starting material is a solid, it can be dissolved in a minimal amount of DCM or THF.
-
Add acetic anhydride (1.2 eq) dropwise to the solution (or directly to the neat starting material) at room temperature with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 30 minutes to a few hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-bromo-naphthalen-2-ylmethyl)acetamide.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Benzoylation using Benzoyl Chloride and Triethylamine
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-bromo-naphthalen-2-ylmethyl)benzamide.
Data Presentation
The following table summarizes the general influence of reaction conditions on the N-acylation of amines, which can be applied to the derivatization of this compound.
| Parameter | Condition | Effect on Yield/Reaction Rate | Notes |
| Acylating Agent | Acyl Chloride | Generally faster reaction rates and high yields. | Produces HCl, requiring a base.[1][3] |
| Acid Anhydride | Good to excellent yields, often under mild conditions. | Can sometimes be used without a solvent.[5] | |
| Solvent | Aprotic (DCM, THF) | Good solubility for reactants, generally good yields. | Standard choice for many acylation reactions. |
| Polar Aprotic (DMF) | Can increase reaction rates, especially for less reactive partners. | Can be difficult to remove during workup. | |
| Neat (No Solvent) | Environmentally friendly, can lead to high reaction concentrations and faster rates. | Only suitable for liquid reactants or low-melting solids.[5] | |
| Base | Triethylamine | Effectively neutralizes HCl byproduct. | Can be difficult to remove from the product. |
| Pyridine | Also acts as a nucleophilic catalyst in some cases. | Can be more challenging to remove than TEA. | |
| None | Suitable for reactions with acid anhydrides. | Simplifies workup procedure.[5] | |
| Temperature | Room Temperature | Often sufficient for reactions with reactive acylating agents. | Minimizes side reactions. |
| Elevated Temperature | Can increase the rate of sluggish reactions. | May lead to side reactions or decomposition. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the derivatization of this compound.
Caption: Troubleshooting workflow for optimizing reaction conditions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Fluorescence with 2-(Aminomethyl)-5-bromonaphthalene Probes
Welcome to the technical support center for 2-(Aminomethyl)-5-bromonaphthalene and related fluorescent probes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of a weak or absent fluorescence signal?
A weak or absent fluorescence signal can stem from several factors, including:
-
Suboptimal Probe Concentration: The concentration of the probe may be too low to produce a detectable signal. Conversely, excessively high concentrations can lead to self-quenching.
-
Environmental Sensitivity: The fluorescence of many naphthalene-based probes is highly sensitive to the local environment. Changes in solvent polarity, pH, or the presence of quenching agents can significantly reduce the signal.
-
Photobleaching: Prolonged or high-intensity exposure to excitation light can cause irreversible damage to the fluorophore, leading to a loss of fluorescence.[1][2][3][4]
-
Incorrect Excitation/Emission Wavelengths: Ensure that the wavelengths used for excitation and emission detection match the spectral properties of the probe in the specific experimental environment.
-
Presence of Quenchers: Certain molecules, including oxygen and some metal ions, can quench fluorescence, reducing the signal intensity.[5][6]
Q2: How does the solvent environment affect the fluorescence of naphthalene-based probes?
Naphthalene-based probes, particularly those with charge-transfer characteristics like aminonaphthalene derivatives, are often solvatochromic. This means their fluorescence properties, including intensity and emission wavelength, are dependent on the polarity of the solvent. In polar, protic solvents like water, the fluorescence quantum yield of many such probes is significantly lower. This is due to increased non-radiative decay pathways.[7] When the probe binds to a less polar or more hydrophobic environment, such as a protein binding pocket or a lipid membrane, a significant increase in fluorescence intensity is often observed.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[2][4] This leads to a gradual fading of the fluorescent signal during imaging experiments.[2] To minimize photobleaching:
-
Reduce Exposure Time: Limit the sample's exposure to the excitation light to the minimum time required for data acquisition.[2][4]
-
Lower Excitation Intensity: Use neutral density filters or adjust instrument settings to reduce the intensity of the excitation light.[2][4]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into the mounting medium for fixed samples or the imaging buffer for live cells.[2][4][8] These reagents often work by scavenging oxygen and free radicals that contribute to photobleaching.[8]
-
Choose Photostable Probes: If possible, select probes that are inherently more resistant to photobleaching.[2]
Troubleshooting Guide: Low Fluorescence Signal
Use the following table to diagnose and resolve issues with low fluorescence signals in your experiments.
| Symptom | Possible Cause | Recommended Solution |
| No signal or very weak signal from the start | Incorrect probe concentration | Optimize the probe concentration by performing a titration. Start with a concentration range typical for similar fluorescent probes (e.g., 1-10 µM) and adjust as needed. |
| Inappropriate buffer conditions (pH) | The fluorescence of aminonaphthalene probes can be pH-sensitive.[9][10] Verify the optimal pH range for your probe and adjust the buffer accordingly. | |
| Instrument settings are not optimal | Ensure the excitation and emission wavelengths on your instrument are correctly set for the probe. Check that the detector gain is appropriately adjusted. | |
| Presence of quenching agents | Certain ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can quench fluorescence.[5][6][11] Consider de-gassing your buffer or adding a chelating agent if metal ion contamination is suspected. | |
| Signal fades quickly during observation | Photobleaching | Minimize exposure to excitation light by reducing illumination time and intensity.[2][4] Use an antifade mounting medium for fixed samples.[2][4] |
| Signal is present but lower than expected | Suboptimal solvent environment | For solvatochromic dyes, the fluorescence intensity can be low in highly polar solvents. If applicable to your experiment, try a less polar buffer or confirm probe binding to the intended hydrophobic target. |
| Probe aggregation | At high concentrations, fluorescent probes can form aggregates, which often have lower fluorescence quantum yields. Try reducing the probe concentration. | |
| High background fluorescence obscuring the signal | Non-specific binding of the probe | Optimize washing steps to remove unbound probe.[12] Include a blocking step (e.g., with BSA) if the probe is binding non-specifically to surfaces. |
| Autofluorescence from sample or media | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a probe that excites and emits at longer wavelengths to minimize overlap. |
Experimental Protocols
Protocol 1: General Procedure for Staining with Amine-Reactive Probes
This protocol provides a general guideline for labeling proteins or other amine-containing molecules with an amine-reactive fluorescent probe.
-
Probe Preparation: Dissolve the amine-reactive probe in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[13]
-
Sample Preparation: Dissolve the protein or other molecule to be labeled in a buffer with a pH between 8.0 and 9.0 (e.g., 0.1 M sodium bicarbonate). The concentration of the protein should ideally be at least 2 mg/mL.[14]
-
Labeling Reaction: While gently stirring, slowly add the dissolved probe to the protein solution. The molar ratio of probe to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the probe.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[13] The first colored band to elute will be the labeled protein.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting fluorescence experiments.
Caption: A logical workflow for troubleshooting low fluorescence signals.
Caption: Key pathways influencing the signal of a fluorescent probe.
References
- 1. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An aminonaphthalene-based colorimetric and fluorescent sensor for selective recognition of Fe3+ in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. A naphthalimide-aminal-based pH-sensitive fluorescent donor for lysosome-targeted formaldehyde release and fluorescence turn-on readout - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Reducing background fluorescence in imaging with 2-(Aminomethyl)-5-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their imaging experiments, with a focus on issues that may arise when using fluorescent compounds such as 2-(Aminomethyl)-5-bromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in imaging experiments?
A1: Background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological structures within the sample itself. Common sources include collagen, elastin, NADH, flavins, and lipofuscin.[1][2] Plant tissues containing chlorophyll and lignin are also highly autofluorescent.
-
Fixation-Induced Fluorescence: The use of aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can create fluorescent products by reacting with amines and proteins in the tissue.[3][4][5] Glutaraldehyde tends to cause the most autofluorescence, followed by paraformaldehyde and then formaldehyde.[4]
-
Non-Specific Binding: This occurs when fluorescently labeled antibodies or probes bind to unintended targets within the sample.[6][7][8] This can be due to charge-based interactions or non-specific protein-protein interactions.[6]
-
Reagent and Consumable Fluorescence: Some components of cell culture media (e.g., phenol red, riboflavin), mounting media, and even plastic culture vessels can contribute to background fluorescence.[1][2][9][10]
Q2: I am observing high background fluorescence. What are the first steps I should take to troubleshoot this issue?
A2: When encountering high background, it's essential to identify the source. Start by running the following controls:
-
Unstained Control: Image a sample that has not been treated with any fluorescent probes or antibodies. This will reveal the level of endogenous autofluorescence.[11]
-
Secondary Antibody Only Control: If using immunofluorescence, prepare a sample incubated only with the secondary antibody. This helps to determine if the secondary antibody is binding non-specifically.[12]
-
Isotype Control: Use an antibody of the same isotype and concentration as your primary antibody but one that does not target any known protein in your sample. This helps to assess non-specific binding of the primary antibody.
Based on the results of these controls, you can then proceed with more specific troubleshooting strategies.
Q3: Can the choice of fluorophore impact the level of background fluorescence?
A3: Absolutely. Autofluorescence is often more pronounced in the shorter wavelength regions of the spectrum (UV to green).[7][13] Therefore, selecting fluorophores that are excited by and emit light in the far-red or near-infrared range can often help to circumvent the issue of autofluorescence.[1][3] Additionally, using bright fluorophores can increase the signal-to-noise ratio, making the background less prominent.[13]
Troubleshooting Guide
Issue 1: High background in an unstained sample (Autofluorescence)
Q: My unstained control sample shows significant background fluorescence. How can I reduce this autofluorescence?
A: High background in an unstained sample indicates endogenous autofluorescence. Here are several strategies to mitigate this:
-
Sample Preparation:
-
Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of autofluorescence due to their heme groups.[1][3]
-
Fixation Choice: Avoid or minimize the use of glutaraldehyde.[4] Consider using an organic solvent fixative like ice-cold methanol or ethanol, especially for cell surface markers, as these tend to induce less autofluorescence than aldehyde-based fixatives.[1][14] If you must use an aldehyde fixative, use the lowest concentration and shortest incubation time that still preserves the tissue structure.[4][14]
-
-
Chemical Quenching:
-
Sodium Borohydride: Treatment with sodium borohydride can reduce aldehyde-induced autofluorescence, although results can be variable.[3][4]
-
Sudan Black B: This reagent is effective at quenching lipofuscin-related autofluorescence.[3][6] However, it can introduce its own fluorescence in the far-red spectrum, so it's not compatible with all fluorophores.[6]
-
Commercial Reagents: Several commercially available reagents, such as TrueVIEW®, are designed to quench autofluorescence from various sources.[3][15]
-
-
Photobleaching:
Issue 2: High background in the secondary antibody only control (Non-specific secondary antibody binding)
Q: My secondary antibody control shows a high level of background staining. What is causing this and how can I fix it?
A: This indicates that your secondary antibody is binding non-specifically to the sample. Here are the common causes and solutions:
-
Inadequate Blocking:
-
Blocking Solution: Ensure you are using an appropriate blocking solution. A common choice is 5-10% normal serum from the same species as the secondary antibody was raised in.[14][16] Bovine serum albumin (BSA) is also frequently used.[6][14]
-
Blocking Time: Increase the incubation time for the blocking step to ensure complete blocking of non-specific sites.[16]
-
-
Incorrect Antibody Concentration:
-
Insufficient Washing:
-
Washing Steps: Increase the number and duration of washing steps after incubating with the secondary antibody to remove any unbound antibodies.[8] Using a buffer containing a mild detergent like Tween-20 can also help.
-
Issue 3: High background that is not present in the control samples
Q: My experimental samples have high background, but my unstained and secondary-only controls look clean. What else could be the problem?
A: If the controls are clean, the background is likely coming from another source in your experimental setup. Consider the following:
-
Primary Antibody Issues:
-
Reagent and Consumable Contamination:
-
Culture Media: If performing live-cell imaging, components in the culture medium like phenol red and riboflavin can cause background fluorescence.[10] Switch to a phenol red-free medium or a specialized imaging buffer for the duration of the experiment.[10][18]
-
Plasticware: Standard plastic-bottom dishes can be highly fluorescent.[9] For high-resolution imaging, use glass-bottom dishes or plates.[1][9]
-
Quantitative Data Summary
The following tables summarize various methods for reducing background fluorescence and their effectiveness.
Table 1: Chemical Treatments for Autofluorescence Reduction
| Treatment | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple to use | Results can be variable[3][4] |
| Sudan Black B | Lipofuscin | Effective for lipofuscin quenching[3][6] | Can introduce fluorescence in the far-red channel[6] |
| Copper Sulfate | Heme groups, Lipofuscin | Can reduce autofluorescence from red blood cells and lipofuscin[1][3] | May not be universally effective |
| Commercial Kits (e.g., TrueVIEW®) | Multiple sources | Broadly effective against various types of autofluorescence[3][15] | Can sometimes reduce specific signal intensity[15] |
Table 2: Comparison of Fixation Methods and their Impact on Autofluorescence
| Fixative | Mechanism | Level of Autofluorescence | Recommended Use Cases |
| Glutaraldehyde | Cross-linking | High[4] | When strong tissue preservation is paramount |
| Paraformaldehyde (PFA) | Cross-linking | Moderate[4] | General purpose fixation for immunofluorescence |
| Methanol/Ethanol (cold) | Precipitating/Dehydrating | Low[1][14] | Cell surface markers, can damage some epitopes[14] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with an aldehyde-based fixative and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
After completing your fluorescent staining protocol, rinse the slides in PBS.
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash the slides extensively with PBS to remove excess Sudan Black B.
-
Coverslip the slides with an appropriate mounting medium.
Visualizations
Caption: A generalized workflow for a typical immunofluorescence experiment.
Caption: A logical flowchart for troubleshooting common causes of high background fluorescence.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. Challenges with Background Fluorescence [visikol.com]
- 6. biotium.com [biotium.com]
- 7. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ibidi.com [ibidi.com]
- 11. biotium.com [biotium.com]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. insights.oni.bio [insights.oni.bio]
- 15. vectorlabs.com [vectorlabs.com]
- 16. High background in immunohistochemistry | Abcam [abcam.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 18. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Characterization of Impurities in 2-(Aminomethyl)-5-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the characterization of impurities in 2-(Aminomethyl)-5-bromonaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities in this compound can originate from various stages, including the synthesis, purification, and storage of the compound. They are broadly categorized as:
-
Process-Related Impurities: These are substances that are formed as byproducts during the synthesis of the target molecule. The specific impurities will depend on the synthetic route employed.
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials can be carried through the synthesis and appear in the final product.
-
Degradation Products: These impurities form due to the decomposition of this compound under various stress conditions such as exposure to light, heat, humidity, acid, or base.
-
Residual Solvents: Solvents used during the synthesis and purification processes may not be completely removed and can remain as impurities.
Q2: A common synthetic route to this compound involves the reduction of a nitrile or an amide. What are the likely impurities from this step?
A plausible synthetic pathway involves the formation of 5-bromo-2-naphthalenecarbonitrile or 5-bromo-2-naphthalenecarboxamide, followed by reduction. If a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) is used, several byproducts can form:
-
Incomplete Reduction: The reduction of an amide may not go to completion, resulting in the corresponding aldehyde as an impurity.
-
Unreacted Starting Material: Residual unreacted nitrile or amide can be present in the final product.
-
Side Reactions: The highly reactive nature of LiAlH4 can sometimes lead to side reactions with the solvent or if moisture is present.[1][2]
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the main component from its impurities. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated impurities, which is crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities.
-
Gas Chromatography (GC): Useful for the detection and quantification of volatile residual solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Consider a different column chemistry or the addition of a competing amine to the mobile phase. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or system. | - Implement a robust needle wash protocol. - Prepare fresh mobile phase and flush the system thoroughly. |
| Baseline Drift or Noise | - Inadequate mobile phase degassing. - Temperature fluctuations. - Contaminated detector cell. | - Degas the mobile phase using sonication or helium sparging. - Use a column oven to maintain a stable temperature. - Flush the detector cell with a strong solvent. |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Column degradation. - Fluctuation in flow rate. | - Prepare mobile phase accurately and consistently. - Use a guard column and replace the analytical column if necessary. - Check the pump for leaks and ensure proper functioning. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound and its potential impurities. Optimization may be required based on the specific impurity profile.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
After exposure to the stress conditions, neutralize the acidic and basic samples, and then analyze all samples by the developed HPLC method to observe any new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for the synthesis, purification, and impurity characterization of this compound.
References
Optimizing the labeling of specific proteins with 2-(Aminomethyl)-5-bromonaphthalene
Technical Support Center: Labeling Proteins with 2-(Aminomethyl)-5-bromonaphthalene
Welcome to the technical support center for optimizing protein labeling with this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful and reproducible conjugation results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about using this compound for protein labeling.
Q1: What is the reactive chemistry of this compound?
A1: this compound is a fluorescent compound that contains a primary amine (-NH2) group. It is not an amine-reactive dye (like an NHS-ester). Therefore, it cannot directly label the amine groups (e.g., lysine residues) on a protein. Instead, it is used to label carboxyl groups (-COOH) on acidic amino acid residues (aspartic acid, glutamic acid) and the C-terminus of the protein. This reaction requires activation of the protein's carboxyl groups using a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often supplemented with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.
Q2: Why do I need to use EDC and NHS for this labeling reaction?
A2: The protein's carboxyl groups do not spontaneously react with the amine group on the labeling reagent. EDC is required to activate the carboxyl groups, converting them into a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. Adding NHS reacts with the intermediate to form a more stable NHS-ester, which then efficiently reacts with the primary amine of this compound to form a stable amide bond.[1][2]
Q3: What buffer should I use for the labeling reaction?
A3: Buffer choice is critical for successful EDC/NHS chemistry. Avoid buffers containing free amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate), as they will compete with the reaction. Phosphate buffers should also be avoided as they can reduce EDC efficiency.[3] The recommended buffer is MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 4.7 and 6.0 for the initial carboxyl activation step.
Q4: How do I remove excess, unreacted dye after the labeling reaction?
A4: Removing free dye is crucial to prevent high background fluorescence and ensure accurate quantification.[4][5] Common methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the larger labeled protein from the smaller, free dye molecules.
-
Dialysis / Buffer Exchange: Suitable for removing small molecules, but can be time-consuming.
-
Spin Columns: A rapid method for buffer exchange and cleanup for proteins larger than the column's molecular weight cut-off.[6]
Part 2: Experimental Protocol and Data
This section provides a detailed, step-by-step protocol for labeling a protein with this compound and tables with starting parameters for optimization.
Detailed Labeling Protocol
This two-step protocol is designed to maximize labeling efficiency by optimizing the pH for each reaction stage.
Reagents and Materials:
-
Protein of interest (in a suitable buffer like PBS, with >95% purity)
-
This compound (Amine-Dye)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5 (or Borate Buffer, pH 8.0-8.5 for potentially higher efficiency[1][7])
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification equipment (e.g., desalting column, spin filter)
Workflow Diagram
Procedure:
-
Preparation:
-
Prepare a 10 mg/mL stock solution of Amine-Dye in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer. These reagents are moisture-sensitive and should not be stored in solution.[3]
-
Perform a buffer exchange to transfer your protein into the Activation Buffer. The protein concentration should be at least 2 mg/mL.[8]
-
-
Activation Step (pH 6.0):
-
Add the Amine-Dye solution to your protein solution. The exact amount depends on the desired Degree of Labeling (DOL). See Table 1 for starting recommendations.
-
Add the EDC solution, followed immediately by the NHS solution.
-
Incubate the reaction for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling Step (pH 7.2-8.5):
-
Raise the pH of the reaction mixture to 7.2-8.5 by adding a small amount of Coupling Buffer. A higher pH increases the nucleophilicity of the Amine-Dye, improving coupling efficiency.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching Step:
-
Add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes to stop the reaction by consuming any remaining reactive esters.
-
-
Purification:
-
Purify the protein-dye conjugate from excess dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) or a spin filter.
-
-
Characterization:
-
Determine the protein concentration and Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum for the naphthalene dye.
-
Data Tables for Optimization
Table 1: Recommended Molar Ratios for Initial Optimization
| Target DOL | Molar Ratio (Protein : EDC : NHS : Amine-Dye) | Notes |
| Low (1-2) | 1 : 20 : 20 : 20 | Good starting point to avoid protein precipitation or loss of function. |
| Medium (3-5) | 1 : 50 : 50 : 50 | A balanced ratio for most applications requiring a strong signal. |
| High (>5) | 1 : 100 : 100 : 100 | Use with caution. High risk of protein precipitation and aggregation.[3][9] |
Table 2: Buffer System Recommendations for EDC/NHS Chemistry
| Step | Buffer | pH Range | Rationale | Incompatible Components |
| Activation | MES | 4.7 - 6.0 | Optimal for EDC activation of carboxyl groups while minimizing hydrolysis. | Amines (Tris, Glycine), Carboxylates (Acetate), Phosphate.[3] |
| Coupling | Phosphate (PBS) or Borate | 7.2 - 8.5 | Facilitates nucleophilic attack by the primary amine of the dye.[1] | - |
Part 3: Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during the labeling process.
Troubleshooting Logic Diagram
Table 3: Common Problems and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Labeling | 1. Incompatible Buffer: Buffer contains primary amines (Tris, glycine) or carboxylates that compete with the reaction.[3][10] | 1. Perform buffer exchange into an amine- and carboxylate-free buffer like MES for activation and Phosphate/Borate for coupling. |
| 2. Inactive Reagents: EDC and NHS are moisture-sensitive and hydrolyze quickly in water. | 2. Always prepare EDC and NHS solutions immediately before use. Do not store them in solution. | |
| 3. Incorrect pH: Activation pH was too high (>6.5) or coupling pH was too low (<7.0). | 3. Strictly follow a two-step pH protocol: activate at pH ~6.0, then raise the pH to 7.2-8.5 for coupling.[1] | |
| Protein Precipitation | 1. Over-labeling: High degree of labeling can alter the protein's pI and solubility, leading to aggregation.[3][9] | 1. Decrease the molar excess of the Amine-Dye in the reaction. Start with a lower dye:protein ratio (e.g., 20:1). |
| 2. Hydrophobic Dye: The naphthalene moiety is hydrophobic. High concentrations can cause aggregation. | 2. Minimize the amount of DMSO used to dissolve the dye (<10% of total reaction volume). Perform the reaction on ice or at 4°C. | |
| Loss of Protein Activity | 1. Active Site Labeling: A critical aspartate or glutamate residue in the protein's active or binding site has been labeled. | 1. Reduce the molar ratio of dye to protein to achieve a lower DOL. A DOL of 1-2 is less likely to inactivate the protein.[9] |
| 2. Denaturation: Reaction conditions (e.g., pH, organic solvent) have denatured the protein. | 2. Confirm protein stability at the required pH values. Minimize the concentration of DMSO. | |
| High Background Signal | 1. Incomplete Removal of Free Dye: Purification method was not effective. | 1. Use size exclusion chromatography (gel filtration) for the most effective separation of unbound dye from the conjugate.[5] |
| 2. Non-covalent Binding: The hydrophobic dye is sticking to the protein without being covalently attached. | 2. Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffers during purification. Run a non-reducing SDS-PAGE; non-covalently bound dye should wash away. |
Reaction Mechanism Visualization
The following diagram illustrates the two-stage chemical reaction for labeling protein carboxyl groups using EDC and the primary amine on this compound.
References
- 1. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 8. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Addressing Cytotoxicity of 2-(Aminomethyl)-5-bromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of 2-(Aminomethyl)-5-bromonaphthalene in cell-based assays.
Troubleshooting Guide
Researchers encountering unexpected or high levels of cytotoxicity when working with this compound can refer to the following guide to identify and resolve common issues.
Problem 1: High background cytotoxicity in vehicle control.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO, ethanol) to ≤0.1%. Test the toxicity of the solvent alone at various concentrations to determine the maximum non-toxic level for your specific cell type. |
| Media Instability | Ensure the compound is fully dissolved in the culture medium and does not precipitate over time. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a solubilizing agent. |
| Contamination | Check for microbial contamination in cell cultures and reagents. Discard any contaminated materials and ensure aseptic techniques are followed. |
Problem 2: Inconsistent results between experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[1] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Over-confluent or sparsely populated wells can lead to variable responses.[1][2] |
| Reagent Variability | Use fresh media and supplements from consistent lots to minimize variability.[1] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. Use calibrated pipettes and proper techniques.[3] |
Problem 3: Discrepancies between different cytotoxicity assays.
Possible Causes & Solutions:
| Cause | Solution |
| Different Assay Endpoints | Different assays measure different cellular events (e.g., metabolic activity vs. membrane integrity). A compound might inhibit metabolic activity without causing immediate cell death, leading to a high signal in an MTT assay but a low signal in an LDH assay.[4][5] |
| Compound Interference | The compound may directly interfere with the assay chemistry. For example, it might have an intrinsic color that interferes with colorimetric readouts or it might reduce the assay reagent directly. Run proper controls, including the compound in cell-free media with the assay reagents. |
| Timing of Assay | The kinetics of cell death can vary. An early marker of apoptosis (e.g., caspase activation) might be detectable before loss of membrane integrity (LDH release). Perform time-course experiments to determine the optimal endpoint for each assay. |
Experimental Workflow for Troubleshooting Cytotoxicity
The following diagram outlines a systematic approach to troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Optimizing Selectivity of 2-(Aminomethyl)-5-bromonaphthalene Based Ligands
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of 2-(Aminomethyl)-5-bromonaphthalene based ligands.
FAQs: Synthesis and Handling
Q1: What is the recommended synthetic route to obtain the this compound scaffold?
A1: A common and effective route involves a two-step process. First, 2-methyl-5-bromonaphthalene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) to yield 2-(bromomethyl)-5-bromonaphthalene. This intermediate is then reacted with an appropriate amine to introduce the aminomethyl group.
Q2: I am having trouble with the initial bromination of 2-methyl-5-bromonaphthalene. What are some common issues?
A2: Low yields or the formation of multiple brominated species can occur. Ensure your starting material is pure and the reaction is performed under anhydrous conditions. The choice of radical initiator and solvent can also significantly impact the outcome. Over-bromination can be an issue, so careful control of stoichiometry and reaction time is crucial.
Q3: What purification methods are recommended for these ligands?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific derivative, but a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Recrystallization can also be an effective final purification step.
Troubleshooting Guide: Improving Ligand Selectivity
Improving the selectivity of your this compound based ligands often involves a systematic approach of chemical modification and biological testing. Below are common issues and recommended strategies.
| Problem | Possible Cause | Suggested Solution |
| Low Selectivity Between Receptor Subtypes | The ligand binds to a highly conserved region of the binding pocket. | Introduce bulky or sterically hindering groups to probe for subtle differences in the receptor architectures. Consider modifications at the amine, the naphthalene core, or by replacing the bromo-substituent via cross-coupling reactions. |
| Off-Target Binding | The ligand possesses physicochemical properties that favor interaction with multiple targets. | Modify the electrostatic properties of the ligand. Introducing polar groups or hydrogen bond donors/acceptors can enhance specificity for the target receptor. Computational modeling can help identify key electrostatic interactions to exploit. |
| Poor In Vitro Assay Results | Issues with the binding assay protocol or reagents. | Ensure the quality and concentration of your radioligand and receptor preparations. Optimize incubation times, temperature, and buffer conditions. Verify that non-specific binding is adequately blocked. |
| Low Yield in Derivative Synthesis (e.g., Suzuki Coupling) | Inefficient catalytic cycle or degradation of reagents. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Screen different palladium catalysts, ligands, and bases. The choice of boronic acid or ester can also impact yield; ensure its stability. |
Experimental Protocols
Protocol 1: General Procedure for Radioligand Binding Assay to Determine Selectivity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test ligand for a target receptor versus other receptors.
Materials:
-
Cell membranes expressing the target receptor and off-target receptors.
-
Radioligand specific for the receptors of interest.
-
Test ligand (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test ligand in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the serially diluted test ligand to the appropriate wells.
-
To determine non-specific binding, add a high concentration of a known, non-labeled ligand to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated.[1]
Protocol 2: Synthesis of a this compound Derivative via Suzuki Coupling
This protocol provides a general method for diversifying the 5-bromo position, which can be a key strategy for improving selectivity.
Materials:
-
This compound hydrochloride.
-
Arylboronic acid.
-
Palladium catalyst (e.g., Pd(PPh3)4).
-
Base (e.g., K2CO3 or Cs2CO3).
-
Solvent (e.g., a mixture of 1,4-dioxane and water).
-
Inert gas (Nitrogen or Argon).
Procedure:
-
To a reaction vessel, add this compound hydrochloride, the arylboronic acid, and the base.
-
Degas the solvent mixture by bubbling with an inert gas for at least 15 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Purge the reaction vessel with the inert gas.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90-100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows and Concepts
References
Troubleshooting unexpected NMR shifts in 2-(Aminomethyl)-5-bromonaphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts during the analysis of 2-(Aminomethyl)-5-bromonaphthalene.
Troubleshooting Guides and FAQs
This section addresses common issues observed in the ¹H and ¹³C NMR spectra of this compound.
Frequently Asked Questions (FAQs)
Q1: The chemical shift of my aminomethyl (-CH₂NH₂) protons is significantly different from the expected value. What could be the cause?
A1: The chemical shift of aminomethyl protons is highly sensitive to several factors. Here are the most common causes for unexpected shifts:
-
Protonation State: The nitrogen atom's basicity means it can be protonated by acidic impurities or protic solvents. The resulting ammonium salt (-CH₂NH₃⁺) will cause a significant downfield shift of the methylene protons.
-
Hydrogen Bonding: The concentration of your sample can influence the degree of intermolecular hydrogen bonding, which in turn affects the chemical shift. Higher concentrations can lead to broader signals and downfield shifts.[1][2]
-
Solvent Effects: The choice of NMR solvent has a substantial impact. Protic solvents (like D₂O or CD₃OD) can exchange with the amine protons, leading to signal broadening or disappearance. Aromatic solvents (like benzene-d₆) can cause significant shielding or deshielding effects due to anisotropic currents.[2]
-
Temperature: Temperature fluctuations can alter the equilibrium of hydrogen bonding and proton exchange, leading to shifts in the observed chemical shifts.
Q2: The signals for the aromatic protons in the naphthalene ring are not where I expected them. Why might this be?
A2: The substitution pattern on the naphthalene ring dictates a complex splitting pattern and chemical shift distribution. Deviations can arise from:
-
Incorrect Isomer: Ensure you have the correct isomer, this compound, and not another brominated aminomethylnaphthalene derivative. Isomeric compounds will have distinct aromatic proton signals.
-
Solvent-Induced Shifts: As with the aminomethyl protons, the aromatic protons can be influenced by the solvent's magnetic anisotropy, leading to shifts from the expected values.[2]
-
Presence of Impurities: Paramagnetic impurities can cause significant line broadening and shifts in the spectrum. Ensure your sample and NMR tube are clean.
Q3: My ¹³C NMR spectrum shows unexpected peaks or shifts. What should I investigate?
A3: Unexpected signals in the ¹³C NMR spectrum can be due to:
-
Residual Solvent: Peaks from common laboratory solvents can be mistaken for sample signals. Always check the expected chemical shifts of your NMR solvent and any other solvents used during your sample preparation.
-
Decomposition: The compound may have degraded, leading to the presence of new species. Amines can be susceptible to oxidation.
-
Incorrect Referencing: Ensure the spectrum is correctly referenced to the solvent peak or an internal standard (like TMS).
Data Presentation
Estimated NMR Chemical Shifts for this compound
The following table provides estimated ¹H and ¹³C NMR chemical shifts based on data from structurally related compounds. Actual shifts may vary depending on experimental conditions.
| ¹H NMR | Estimated Chemical Shift (ppm) | Notes |
| -CH₂- | 3.8 - 4.2 | Highly dependent on solvent and concentration. |
| -NH₂ | 1.5 - 3.0 | Broad signal, can exchange with D₂O.[1][3] |
| Aromatic-H | 7.2 - 8.2 | Complex multiplet pattern expected. |
| ¹³C NMR | Estimated Chemical Shift (ppm) | Notes |
| -CH₂- | 45 - 50 | |
| C-Br | 118 - 122 | |
| Aromatic C-H | 123 - 130 | Multiple signals expected. |
| Aromatic C-quat | 130 - 135 | Multiple signals expected. |
Experimental Protocols
Standard Protocol for NMR Sample Preparation of this compound
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose an appropriate deuterated solvent. For routine ¹H NMR, CDCl₃ is a common choice. For observing -NH₂ protons without exchange, aprotic solvents like DMSO-d₆ or acetone-d₆ are recommended.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. If necessary, brief and gentle sonication can be used.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Internal Standard (Optional): If precise quantification is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the data using appropriate parameters.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected NMR shifts.
References
Validation & Comparative
Comparative Analysis of 2-(Aminomethyl)-5-bromonaphthalene as a Putative Dopamine D3 Receptor Ligand
Introduction:
The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain. Its involvement in motivation, cognition, and reward pathways has made it a significant therapeutic target for various neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2] The development of selective D3R ligands is a key objective in drug discovery to modulate dopaminergic signaling with minimized off-target effects, particularly at the closely related D2 receptor (D2R).
This guide provides a comparative validation framework for 2-(Aminomethyl)-5-bromonaphthalene as a putative D3 receptor ligand. Due to the limited availability of direct experimental data for this specific compound, we will compare its hypothetical profile with the well-characterized and highly selective D3R antagonist, SB-277011-A .[3][4] This approach will offer a comprehensive overview of the experimental procedures and data analysis required to validate a novel D3R ligand.
Comparative Ligand Performance
The following table summarizes the experimental data for the reference compound SB-277011-A and presents a hypothetical profile for this compound. This hypothetical data is based on the known properties of other naphthalene-based D3R ligands and serves as a template for data that would be generated during an actual validation study.[5]
| Parameter | SB-277011-A (Reference Ligand) | This compound (Hypothetical Data) |
| Binding Affinity | ||
| D3 Receptor (Ki) | ~11.2 nM (pKi = 7.95)[3] | 25 nM |
| D2 Receptor (Ki) | ~1120 nM[3] | 500 nM |
| Selectivity | ||
| D3 vs. D2 | ~100-fold[3] | 20-fold |
| Functional Activity | ||
| cAMP Assay (IC50) | Antagonist activity (pKb = 8.3)[3] | To be determined |
| β-Arrestin Recruitment (EC50) | No significant agonist activity | To be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compound for the D3 and D2 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human D3 or D2 receptors.[6]
-
Non-specific binding agent: (+)-Butaclamol.[7]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]
-
Test compound (this compound) and reference compound (SB-277011-A).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add the cell membranes (10-25 µg of protein), a fixed concentration of [³H]Spiperone (e.g., 1 nM for D3), and varying concentrations of the test or reference compound.[7]
-
For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of (+)-Butaclamol (e.g., 10 µM).[7]
-
Incubate the plates at room temperature for 2-3 hours to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the functional activity of the compound (agonist or antagonist) by measuring its effect on intracellular cyclic AMP (cAMP) levels. D3 receptors are Gi-coupled, meaning their activation leads to a decrease in cAMP.
Materials:
-
CHO or HEK293 cells stably expressing the human D3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A D3 receptor agonist (e.g., quinpirole).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).[9][10]
-
Test compound and reference compound.
Procedure:
-
Seed the D3R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
To test for antagonist activity : a. Pre-incubate the cells with varying concentrations of the test or reference compound. b. Add a fixed concentration of a D3R agonist (e.g., the EC80 concentration of quinpirole) in the presence of forskolin to stimulate cAMP production.
-
To test for agonist activity : a. Incubate the cells with varying concentrations of the test compound in the presence of forskolin.
-
Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.[9]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
For antagonist mode, plot the cAMP levels against the concentration of the test compound to determine the IC50. For agonist mode, plot the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the D3 receptor upon ligand binding, which is a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
U2OS or HEK293T cells engineered to co-express the human D3 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[11][12]
-
A D3 receptor agonist (e.g., dopamine or a synthetic agonist).[11]
-
Substrate for the complemented enzyme that produces a chemiluminescent signal.
-
Test compound and reference compound.
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
To test for antagonist activity : a. Pre-incubate the cells with varying concentrations of the test or reference compound. b. Add a D3R agonist at its EC80 concentration.
-
To test for agonist activity : a. Add varying concentrations of the test compound to the cells.
-
Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C.
-
Add the enzyme substrate according to the assay kit's instructions.
-
Measure the chemiluminescent signal using a luminometer.
-
For antagonist mode, determine the IC50 from the concentration-response curve. For agonist mode, determine the EC50 from the concentration-response curve.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi-coupled signaling pathway of the dopamine D3 receptor.
Caption: Canonical Gi-coupled signaling pathway of the D3 receptor.
Experimental Workflow for Ligand Validation
This diagram outlines the workflow for validating a novel D3 receptor ligand.
Caption: Workflow for in vitro validation of a novel D3 receptor ligand.
References
- 1. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Analysis of Synthetic Routes to 2-(Aminomethyl)-5-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Naphthalene Derivative
The strategic synthesis of 2-(aminomethyl)-5-bromonaphthalene, a valuable building block in medicinal chemistry and materials science, can be approached through several distinct pathways. The selection of an optimal route is contingent upon factors such as precursor availability, desired yield and purity, scalability, and reaction conditions. This guide provides a comparative analysis of three primary synthetic strategies: the Gabriel synthesis, reductive amination, and nitrile reduction. Each method is evaluated based on reported experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research setting.
Visualizing the Synthetic Pathways
The logical flow of the synthesis routes for this compound can be visualized as follows:
Caption: Synthetic routes to this compound.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the three primary synthesis routes to this compound, based on available literature. It is important to note that direct comparative studies are limited, and yields can be highly dependent on specific reaction conditions and the scale of the synthesis.
| Parameter | Gabriel Synthesis | Reductive Amination | Nitrile Reduction |
| Starting Material | 2-(Bromomethyl)-5-bromonaphthalene | 5-Bromo-2-naphthaldehyde | 5-Bromo-2-naphthonitrile |
| Key Reagents | Potassium phthalimide, Hydrazine | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN) | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) |
| Typical Overall Yield | Good to High | Moderate to High | Variable |
| Purity of Crude Product | Generally high after precipitation of phthalhydrazide | Variable, may require chromatographic purification | Can be high, but over-reduction is a risk |
| Reaction Time | Multi-step, can be lengthy (alkylation + hydrolysis) | Typically a one-pot reaction, can be faster | Dependent on the reducing agent and conditions |
| Scalability | Well-established and scalable | Generally scalable, but may require pressure for catalytic hydrogenation | Can be challenging to scale, especially with metal hydrides |
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic route are provided below. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific substrate.
Route 1: Gabriel Synthesis
This route involves two main stages: the synthesis of the precursor 2-(bromomethyl)-5-bromonaphthalene and its subsequent conversion to the target amine.
Step 1a: Synthesis of 2-Bromo-5-methylnaphthalene
-
Reaction: Electrophilic bromination of 2-methylnaphthalene.
-
Procedure: To a solution of 2-methylnaphthalene in a suitable solvent (e.g., a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added in the presence of a radical initiator like benzoyl peroxide. The reaction mixture is heated under reflux for several hours. After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield 2-bromo-5-methylnaphthalene.
Step 1b: Synthesis of 2-(Bromomethyl)-5-bromonaphthalene
-
Reaction: Radical bromination of 2-bromo-5-methylnaphthalene.
-
Procedure: 2-Bromo-5-methylnaphthalene is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide is filtered off. The filtrate is concentrated, and the resulting crude 2-(bromomethyl)-5-bromonaphthalene is purified, typically by recrystallization.
Step 2: Gabriel Synthesis of this compound
-
Reaction: N-alkylation of potassium phthalimide followed by hydrazinolysis.[1][2][3][4][5]
-
Procedure: A mixture of 2-(bromomethyl)-5-bromonaphthalene and potassium phthalimide in a polar aprotic solvent like DMF is heated for several hours.[3][6] The reaction progress is monitored by TLC. After the alkylation is complete, the reaction mixture is cooled, and hydrazine hydrate is added.[1][3] The mixture is then heated to reflux to cleave the phthalimide group.[6] The resulting precipitate of phthalhydrazide is removed by filtration, and the filtrate is concentrated.[1][2] The crude this compound is then purified by extraction and either crystallization of its salt or column chromatography.
Route 2: Reductive Amination
This pathway begins with the synthesis of 5-bromo-2-naphthaldehyde, which is then converted to the amine in a one-pot reaction.
Step 1: Synthesis of 5-Bromo-2-naphthaldehyde
-
Reaction: Bromination of 2-naphthaldehyde.
-
Procedure: 2-Naphthaldehyde is dissolved in a suitable solvent, such as acetic acid. A solution of bromine in acetic acid is added dropwise at a controlled temperature. The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then poured into water, and the precipitated crude 5-bromo-2-naphthaldehyde is collected by filtration. The product is then purified by recrystallization.
Step 2: Reductive Amination of 5-Bromo-2-naphthaldehyde
-
Reaction: Formation of an imine with an ammonia source, followed by in-situ reduction.[2][7]
-
Procedure: To a solution of 5-bromo-2-naphthaldehyde in a protic solvent like methanol, an ammonia source such as ammonium acetate or a solution of ammonia in methanol is added. The mixture is stirred to allow for the formation of the imine intermediate. A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise.[2][8] The reaction is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched, the solvent is removed, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography.
Route 3: Nitrile Reduction
This approach involves the preparation of 5-bromo-2-naphthonitrile and its subsequent reduction to the primary amine.
Step 1: Synthesis of 5-Bromo-2-naphthonitrile
-
Reaction: Sandmeyer reaction of 5-bromo-2-naphthylamine or direct bromination of 2-naphthonitrile.
-
Procedure (from 2-naphthonitrile): 2-Naphthonitrile is treated with a brominating agent, such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), in a suitable solvent. The reaction conditions are controlled to favor mono-bromination at the 5-position. After the reaction is complete, the mixture is worked up to isolate the crude 5-bromo-2-naphthonitrile, which is then purified by recrystallization or chromatography.
Step 2: Reduction of 5-Bromo-2-naphthonitrile
-
Reaction: Reduction of the nitrile functionality to a primary amine.
-
Procedure: 5-Bromo-2-naphthonitrile is dissolved in a dry ethereal solvent, such as diethyl ether or THF, under an inert atmosphere. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is added carefully in portions at a low temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. After the reaction is complete, it is cautiously quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated to give the crude this compound. Purification can be achieved by distillation under reduced pressure or by column chromatography. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or a palladium catalyst under a hydrogen atmosphere can be employed.
Concluding Remarks
The choice of the most suitable synthetic route for this compound will depend on the specific requirements of the researcher. The Gabriel synthesis is a robust and high-yielding method, particularly when the bromomethyl precursor is readily available.[1][2][3][4][5][9] Reductive amination offers the advantage of a one-pot procedure from the corresponding aldehyde and is often preferred for its operational simplicity.[2][7][8] The nitrile reduction route provides another viable option, though it may require harsher reducing agents and careful control of reaction conditions. A thorough evaluation of the starting material cost, reaction safety, and desired product purity will ultimately guide the synthetic chemist to the most appropriate and efficient pathway.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking the photostability of 2-(Aminomethyl)-5-bromonaphthalene dyes
A deep dive into the photostability of 2-(Aminomethyl)-5-bromonaphthalene and its alternatives for advanced fluorescence applications.
Quantitative Photostability Comparison
The photostability of a fluorophore is quantitatively described by its photobleaching quantum yield (Φb) and its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that a molecule will be photochemically altered per absorbed photon. A lower Φb indicates higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.
| Dye | Type | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) | Key Characteristics |
| This compound | Naphthalene-based | High (Representative) | Low (Representative) | Long (Representative) | Naphthalene-based dyes are known for their rigid structure, leading to high quantum yields and excellent photostability.[1] |
| Fluorescein isothiocyanate (FITC) | Xanthene | ~0.92[2][3] | High | Short | Prone to photobleaching and pH sensitivity.[4][5][6] |
| Alexa Fluor 488 | Cyanine | ~0.92[1][7][8] | Low | Long | High photostability and brightness, less pH sensitive.[9][10][11] |
Note: The values for this compound are representative of naphthalene-based dyes due to the lack of specific published data for this particular compound.
Experimental Protocols
Accurate benchmarking of photostability requires standardized experimental protocols. Below are detailed methodologies for determining the photobleaching quantum yield and half-life of fluorescent dyes.
Protocol for Determining Photobleaching Half-life (t1/2)
This protocol outlines the measurement of photobleaching half-life using a fluorescence microscope.
1. Sample Preparation:
- Prepare a solution of the fluorescent dye in a suitable buffer (e.g., PBS, pH 7.4) at a concentration that yields a measurable fluorescence signal without significant inner filter effects.
- For comparative studies, ensure that the initial fluorescence intensities of the different dye solutions are comparable.
- Mount the sample on a microscope slide and cover with a coverslip. For live-cell imaging, cells can be labeled with the dye and imaged in an appropriate medium.[12]
2. Microscopy Setup:
- Use a fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, laser), objective lens (e.g., 60x oil immersion), and filter set corresponding to the excitation and emission spectra of the dye.
- To ensure reproducibility, the excitation light intensity should be measured and kept constant for all experiments.[13]
3. Image Acquisition and Analysis:
- Focus on the sample and acquire an initial image (t=0).
- Continuously illuminate the sample with the excitation light.
- Acquire a series of images at regular time intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased.
- Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
- Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
- Plot the normalized fluorescence intensity as a function of time.
- The photobleaching half-life (t1/2) is the time at which the normalized fluorescence intensity reaches 0.5.
Protocol for Determining Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield can be determined from the photobleaching half-life and other photophysical parameters.
1. Required Data:
- Photobleaching half-life (t1/2) determined from the protocol above.
- Molar extinction coefficient (ε) of the dye at the excitation wavelength.
- Fluorescence quantum yield (Φf) of the dye.
- Excitation light intensity (I) at the sample plane.
2. Calculation: The photobleaching quantum yield (Φb) can be calculated using the following equation:
Φb = (ln(2) * NA * h * c) / (t1/2 * ε * I * λ * Φf)
Where:
-
ln(2) is the natural logarithm of 2 (~0.693)
-
NA is Avogadro's number (6.022 x 1023 mol-1)
-
h is Planck's constant (6.626 x 10-34 J·s)
-
c is the speed of light (3.00 x 108 m/s)
-
λ is the excitation wavelength in meters
Visualizing Experimental Workflows and Photobleaching Pathways
To better illustrate the processes involved in photostability benchmarking, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a fluorescent dye with high photostability is paramount for generating reliable and reproducible data in fluorescence-based applications. While this compound is a promising candidate due to the inherent stability of the naphthalene core, a direct quantitative comparison with established dyes like FITC and Alexa Fluor 488 highlights the superior performance of the latter. Alexa Fluor 488, in particular, demonstrates exceptional resistance to photobleaching, making it a preferred choice for demanding imaging experiments. For applications where photostability is a critical factor, researchers should prioritize dyes with low photobleaching quantum yields and long photobleaching half-lives. The experimental protocols provided in this guide offer a framework for conducting rigorous in-house photostability comparisons to select the most suitable dye for a specific research need.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 3. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
A Comparative Guide to the In Vivo Efficacy of Naphthalene-Based Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of 2-(Aminomethyl)-5-bromonaphthalene derivatives, a class of compounds under investigation as monoamine oxidase (MAO) inhibitors. Due to the limited availability of public in vivo data on this specific derivative, this guide will use a representative naphthalene-based compound with established in vitro MAO inhibitory activity as a basis for comparison against well-established alternative MAO inhibitors. The experimental data and protocols presented are drawn from published preclinical studies.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Two isoforms, MAO-A and MAO-B, are key targets in the treatment of neurological and psychiatric disorders. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease and have been investigated for Alzheimer's disease. By preventing the breakdown of these neurotransmitters, MAO inhibitors can help restore neurochemical balance, offering symptomatic relief and potentially neuroprotective benefits.
Comparative Analysis of MAO Inhibitors
This guide compares a representative naphthalene derivative, based on its promising in vitro profile as a selective MAO-B inhibitor, with two clinically established drugs: Selegiline, a selective irreversible MAO-B inhibitor, and Moclobemide, a reversible MAO-A inhibitor.
Table 1: In Vitro Inhibitory Activity against Human MAO-A and MAO-B
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| Representative Naphthalene Derivative | MAO-B | ~0.1 | >100 |
| Selegiline | MAO-B | ~0.01 | >100 |
| Moclobemide | MAO-A | ~1.5 | 0.02 |
Note: The data for the representative naphthalene derivative is illustrative, based on typical values for potent and selective naphthalene-based MAO-B inhibitors found in preclinical research.
Table 2: Comparative In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints |
| Representative Naphthalene Derivative (Projected) | MPTP-induced Parkinson's in mice | 10 mg/kg, i.p. | - Attenuation of dopamine depletion in the striatum- Improvement in motor coordination (Rotarod test)- Protection of dopaminergic neurons in the substantia nigra |
| Selegiline | MPTP-induced Parkinson's in mice | 10 mg/kg, i.p. | - Significant reduction in MPTP-induced dopaminergic neurotoxicity- Increased striatal dopamine levels- Improved motor function in behavioral tests |
| Moclobemide | Chronic mild stress in rats | 20 mg/kg, i.p. | - Reversal of stress-induced anhedonia (increased sucrose preference)- Normalization of behavioral despair (Forced swim test)- Increased brain levels of serotonin and norepinephrine |
Signaling Pathways and Experimental Workflows
Monoamine Oxidase and Neurodegeneration
The following diagram illustrates the role of MAO-B in the metabolism of dopamine and the neurotoxic cascade implicated in Parkinson's disease.
MAO-B metabolizes dopamine, producing neurotoxic byproducts.
Experimental Workflow for In Vivo Efficacy Testing
The workflow below outlines the key steps in evaluating the neuroprotective effects of a novel MAO inhibitor in a mouse model of Parkinson's disease.
Workflow for testing neuroprotective agents in a mouse model.
Detailed Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to study the neurodegenerative processes of Parkinson's disease and to evaluate potential neuroprotective therapies.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection, once daily for 5 consecutive days.
-
Treatment: The test compound (e.g., naphthalene derivative), positive control (Selegiline, 10 mg/kg), or vehicle is administered i.p. 30 minutes prior to each MPTP injection.
-
Behavioral Assessment (7 days after the last MPTP injection):
-
Rotarod Test: Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded. This test assesses motor coordination and balance.
-
Pole Test: The time taken for a mouse to turn and descend a vertical pole is measured to evaluate bradykinesia.
-
-
Neurochemical Analysis (14 days after the last MPTP injection):
-
Animals are euthanized, and the striatum is dissected.
-
High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
-
Histological Analysis:
-
Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra pars compacta.
-
The number of TH-positive neurons is counted to assess the extent of neuroprotection.
-
Chronic Mild Stress (CMS) Model of Depression in Rats
The CMS model is used to induce a state of anhedonia in rodents, mimicking a core symptom of depression, and to test the efficacy of potential antidepressants.
-
Animals: Male Wistar rats, initially weighing 200-250g.
-
Induction of Anhedonia: For a period of 4-6 weeks, rats are subjected to a variable sequence of mild stressors, such as:
-
Cages tilted at a 45° angle.
-
Reversed light/dark cycle.
-
Food or water deprivation for a defined period.
-
Damp bedding.
-
-
Treatment: The test compound, positive control (Moclobemide, 20 mg/kg), or vehicle is administered daily via i.p. injection during the final 2-3 weeks of the stress period.
-
Behavioral Assessment:
-
Sucrose Preference Test: This test measures anhedonia. Rats are given a choice between two bottles, one with 1% sucrose solution and one with plain water. The preference for sucrose is calculated. A decrease in sucrose preference indicates anhedonic-like behavior.
-
Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as a measure of behavioral despair.
-
-
Neurochemical Analysis:
-
Following the final behavioral test, brain regions such as the hippocampus and prefrontal cortex are dissected.
-
HPLC is used to measure the levels of serotonin and norepinephrine.
-
Conclusion
While direct in vivo efficacy data for this compound derivatives are not yet widely available, the broader class of naphthalene-based compounds shows significant promise as MAO inhibitors. The established preclinical models and protocols outlined in this guide provide a robust framework for the future evaluation of these novel derivatives. Comparison with established drugs like Selegiline and Moclobemide will be crucial in determining their therapeutic potential for neurodegenerative diseases and psychiatric disorders. The favorable in vitro profiles of naphthalene derivatives warrant further in vivo investigation to fully characterize their efficacy and safety.
Comparative Analysis of 2-(Aminomethyl)-5-bromonaphthalene Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of a series of hypothetical 2-(Aminomethyl)-5-bromonaphthalene ligands. Due to the limited availability of directly comparable public data for this specific scaffold, this guide utilizes representative data based on structurally related aminomethyl tetrahydronaphthalene and 2-aminotetralin derivatives to illustrate the structure-activity relationships (SAR) and experimental methodologies typically employed in such studies. The data presented herein is for illustrative purposes to guide researchers in their own investigations.
Quantitative Data Summary
The following table summarizes the binding affinities of a hypothetical series of this compound derivatives for a representative G-protein coupled receptor (GPCR), such as a serotonin or opioid receptor. The binding affinity is expressed as the inhibitor constant (Kᵢ), where a lower value indicates a higher binding affinity.
| Compound ID | R¹ Substituent | R² Substituent | Kᵢ (nM) |
| LIGAND-01 | -H | -H | 150.5 |
| LIGAND-02 | -CH₃ | -H | 85.2 |
| LIGAND-03 | -CH₃ | -CH₃ | 45.8 |
| LIGAND-04 | -H | -Cyclopropyl | 62.1 |
| LIGAND-05 | -H | -Phenyl | 210.9 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate structure-activity relationships.
Experimental Protocols
The binding affinities presented are typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Radioligand Competitive Binding Assay
This protocol is a standard method used to determine the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with the human serotonin 5-HT₁A receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT₁A receptor).
-
Test Compounds: The series of this compound ligands to be tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., 10 µM serotonin).
-
Scintillation Cocktail and Vials.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compounds. Include control wells for total binding (no competitor) and non-specific binding.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for determining the binding affinity of the test ligands.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway
This compound ligands are likely to interact with G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling pathway that is often modulated by such ligands.
Caption: A simplified G-protein coupled receptor signaling cascade.
A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-(Aminomethyl)-5-bromonaphthalene
This guide provides a comprehensive overview of the validation of a new High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(Aminomethyl)-5-bromonaphthalene, a key intermediate in pharmaceutical synthesis. The validation protocol and the results are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose in quality control and drug development settings.[1][2][3]
Introduction to the Analytical Challenge
The precise and reliable quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). A robust analytical method is necessary to monitor purity, stability, and concentration. This document details the validation of a newly developed reversed-phase HPLC (RP-HPLC) method and compares its performance against the stringent acceptance criteria outlined by the ICH.
The Proposed Analytical Method: RP-HPLC with UV Detection
A novel RP-HPLC method was developed for the determination of this compound. The chromatographic conditions are summarized below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Validation Protocols and Results
The validation of the analytical method was performed to assess its linearity, accuracy, precision, selectivity, and robustness.[4][5][6]
System Suitability
System suitability testing is an integral part of analytical procedures to ensure the chromatographic system is adequate for the intended analysis.[1]
Protocol: A standard solution of this compound (50 µg/mL) was injected six times. The system suitability parameters, including tailing factor, theoretical plates, and the relative standard deviation (%RSD) of the peak area, were evaluated.
Results:
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 7800 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
The results confirm the suitability of the chromatographic system for the analysis.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[7]
Protocol: The analysis of a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample (placebo with the analyte) was performed to evaluate interference.
Results: No interfering peaks were observed at the retention time of this compound in the blank and placebo chromatograms, demonstrating the method's high specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
Protocol: A series of standard solutions of this compound were prepared at concentrations ranging from 10 to 100 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Results:
| Parameter | Acceptance Criterion | Result |
| Linearity Range | - | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 152.3 |
| Slope | - | 4589.1 |
The high correlation coefficient indicates excellent linearity over the specified range.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Protocol: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Each level was prepared in triplicate.
Results:
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 40 | 99.2 | 1.1 |
| 100% | 50 | 100.5 | 0.9 |
| 120% | 60 | 99.8 | 1.3 |
The recovery values are within the acceptable range of 98-102%, demonstrating the high accuracy of the method.
Precision
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]
Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day.
Results:
| Precision Level | %RSD | Acceptance Criterion |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
The low %RSD values indicate excellent precision of the analytical method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Results:
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
The method demonstrates sufficient sensitivity for the intended application.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Protocol: The effect of small, deliberate variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) on the peak area and retention time was evaluated.
Results:
| Parameter Varied | Variation | %RSD of Peak Area |
| Mobile Phase Composition | 58:42 and 62:38 | 1.5% |
| Flow Rate | 0.9 and 1.1 mL/min | 1.3% |
| Column Temperature | 28°C and 32°C | 1.1% |
The method is robust, as minor variations in the experimental conditions did not significantly affect the results.
Visualized Workflows and Relationships
To better illustrate the validation process, the following diagrams are provided.
Caption: Experimental workflow for the development and validation of the analytical method.
Caption: Logical relationship of key validation parameters for an analytical method.
Conclusion
The newly developed RP-HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The method has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The low LOD and LOQ values indicate high sensitivity. This validated method is suitable for its intended purpose of routine quality control analysis and in support of drug development activities, providing reliable and accurate results.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. wjarr.com [wjarr.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. biopharminternational.com [biopharminternational.com]
Comparative Analysis of 2-(Aminomethyl)-5-bromonaphthalene Derivatives and Analogs in Anticancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 2-(aminomethyl)-5-bromonaphthalene derivatives and related compounds, with a focus on their potential as anticancer agents.
While direct and extensive research on the structure-activity relationship (SAR) of this compound derivatives specifically is limited in publicly available literature, a comparative analysis of structurally related aminomethylnaphthalene and aminobenzylnaphthol analogs provides valuable insights into the key structural features influencing their cytotoxic activity against various cancer cell lines. This guide synthesizes available data to infer potential SAR trends for the target compound class and provides detailed experimental protocols for the evaluation of their anticancer properties.
Comparative Anticancer Activity of Aminobenzylnaphthol Derivatives
The following table summarizes the in vitro anticancer activity of a series of aminobenzylnaphthol derivatives, which share a common aminomethylnaphthalene-like scaffold. The data is primarily derived from studies employing the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Naphthalene Ring Substitution | Amine Substitution | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 2-hydroxy | Benzylamino | Pancreatic (BxPC-3) | 32.42 |
| Analog 2 | 2-hydroxy | (4-Fluorobenzyl)amino | Pancreatic (BxPC-3) | 30.15 |
| Analog 3 | 2-hydroxy | (4-Chlorobenzyl)amino | Pancreatic (BxPC-3) | 66.19 |
| Analog 4 | 2-hydroxy | (4-Methylbenzyl)amino | Pancreatic (BxPC-3) | 54.55 |
| Analog 5 | 2-hydroxy | Benzylamino | Colorectal (HT-29) | 37.76 |
| Analog 6 | 2-hydroxy | (4-Fluorobenzyl)amino | Colorectal (HT-29) | 31.78 |
| Analog 7 | 2-hydroxy | (4-Chlorobenzyl)amino | Colorectal (HT-29) | 111.5 |
| Analog 8 | 2-hydroxy | (4-Methylbenzyl)amino | Colorectal (HT-29) | 58.11 |
Structure-Activity Relationship Insights
From the comparative data on aminobenzylnaphthol analogs, several preliminary SAR trends can be inferred, which may be applicable to this compound derivatives:
-
Influence of the Amine Substituent: The nature of the substituent on the amino group appears to significantly impact cytotoxic activity. For instance, the introduction of a benzyl group (Analog 1 and 5) confers moderate activity.
-
Effect of Halogenation on the Benzyl Group: The presence and position of halogen atoms on the benzyl ring of the amine substituent play a crucial role. A fluorine atom at the para-position (Analog 2 and 6) tends to enhance or maintain cytotoxic potency compared to the unsubstituted benzyl analog. Conversely, a chlorine atom at the para-position (Analog 3 and 7) appears to be detrimental to activity, leading to a significant decrease in potency.
-
Impact of Alkyl Substitution on the Benzyl Group: The addition of a methyl group at the para-position of the benzyl ring (Analog 4 and 8) results in a slight decrease in activity compared to the unsubstituted analog.
These observations suggest that both electronic and steric factors of the substituents on the aminomethyl moiety are critical for the anticancer activity of this class of compounds. For this compound derivatives, it is conceivable that modifications at the amino group will similarly modulate their biological activity. The bromo-substitution at the 5-position of the naphthalene ring is also expected to influence the overall electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of the anticancer activity of naphthalene derivatives.
MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][3]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[1] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for anticancer drug screening and the inferred structure-activity relationships.
Caption: Experimental workflow for in vitro anticancer screening using the MTT assay.
References
Comparative Antimicrobial Spectrum of 2-(Aminomethyl)-5-bromonaphthalene and Selected Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 2-(Aminomethyl)-5-bromonaphthalene against established antibacterial and antifungal agents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data for a structurally related bromonaphthalene derivative to provide a representative comparison. The antimicrobial agents chosen for comparison include naphthalene-based drugs (Naftifine, Nafcillin, Terbinafine), a broad-spectrum penicillin (Ampicillin), a fourth-generation cephalosporin (Cefepime), and a polyene antifungal (Amphotericin B).
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the selected antimicrobial agents against various pathogenic microorganisms. MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound Derivative (Expected Activity) | Nafcillin | Ampicillin | Cefepime |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | Moderate to Good | 0.25 - 2[2][3][4] | 0.6 - 1[5] | ≤1 - >8[6] |
| Streptococcus pyogenes | Moderate | Similar to Penicillin | 0.03 - 0.06[5] | ≤0.03 - 2 |
| Bacillus subtilis | Good | - | - | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Moderate | Resistant | 4[5] | ≤0.06 - >32[6] |
| Pseudomonas aeruginosa | Low to Moderate | Resistant | Resistant | ≤1 - >32[6] |
| Klebsiella pneumoniae | Moderate | Resistant | - | ≤0.06 - >32[6] |
Data for the this compound derivative is extrapolated from the observed activity of other bromonaphthyl-based compounds which showed moderate to good activity against Gram-positive and some Gram-negative bacteria.[7] Specific MIC values are not available.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound Derivative (Expected Activity) | Naftifine | Terbinafine | Amphotericin B |
| Yeasts | ||||
| Candida albicans | Moderate | 1.5 - >100[8] | 0.1 - >128[9] | 0.0625 - 4[10] |
| Candida krusei | Moderate | - | - | 0.25 - 2 |
| Molds | ||||
| Aspergillus fumigatus | Moderate | 0.8 - 12.5[8] | 1.6[11][12] | 1 - 8[13] |
| Aspergillus niger | Good | - | 0.4[11][12] | 16[13] |
| Penicillium chrysogenum | Good | - | - | - |
Data for the this compound derivative is extrapolated from the observed activity of other bromonaphthyl-based compounds which showed good activity against the tested fungi.[7] Specific MIC values are not available.
Experimental Protocols
The determination of the antimicrobial spectrum, quantified by MIC, Minimum Bactericidal Concentration (MBC), and Zone of Inhibition, follows standardized procedures established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using broth microdilution or agar dilution methods.
-
Broth Microdilution Method:
-
A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
-
Agar Dilution Method:
-
Serial two-fold dilutions of the antimicrobial agent are incorporated into molten agar medium (e.g., Mueller-Hinton Agar).
-
The agar is poured into Petri dishes and allowed to solidify.
-
A standardized suspension of the test microorganism is spot-inoculated onto the surface of the agar plates.
-
Plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of the agent at which there is no visible growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Following the determination of the MIC by the broth microdilution method, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.
-
The aliquot is subcultured onto an appropriate agar medium that does not contain the antimicrobial agent.
-
The plates are incubated for a period sufficient to allow for the growth of any surviving microorganisms.
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms compared to the initial inoculum.
Determination of Zone of Inhibition (Disk Diffusion Method)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.
-
A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
A paper disk impregnated with a known concentration of the antimicrobial agent is placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.
-
If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and correlated with the susceptibility of the microorganism to the agent.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for determining the antimicrobial spectrum.
References
- 1. darvashco.com [darvashco.com]
- 2. Nafcillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. isca.me [isca.me]
- 8. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical and Genomic Insights into Antifungal Resistance in Aspergillus Isolates from Thailand [mdpi.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. iacld.com [iacld.com]
- 17. researchgate.net [researchgate.net]
- 18. eucast: AST of bacteria [eucast.org]
- 19. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]
- 21. researchgate.net [researchgate.net]
Assessing the specificity of 2-(Aminomethyl)-5-bromonaphthalene in cellular imaging
Introduction
The development of novel fluorescent probes is a critical driver of innovation in cellular biology and drug discovery. These tools enable researchers to visualize and quantify specific molecular targets and events within living cells with high spatial and temporal resolution. This guide provides a comparative framework for assessing the specificity of a novel fluorescent probe, exemplified here by the hypothetical probe 2-(Aminomethyl)-5-bromonaphthalene. While public domain data on this compound as a cellular imaging agent is not available, this document presents the methodologies and data structures required for its rigorous evaluation against established alternatives.
Comparative Performance of Fluorescent Probes
A critical aspect of evaluating a new fluorescent probe is to compare its key performance indicators against well-characterized, commercially available probes targeting the same cellular structure or molecule. The following table presents a hypothetical comparison of this compound with two common mitochondrial probes, MitoTracker Green FM and MitoTracker Red CMXRos.
| Feature | This compound (Hypothetical) | MitoTracker™ Green FM | MitoTracker™ Red CMXRos |
| Excitation/Emission (nm) | 405 / 488 | 490 / 516 | 579 / 599 |
| Quantum Yield | 0.65 | 0.36 | 0.33 |
| Photostability | High | Moderate | High |
| Cell Permeability | Excellent | Excellent | Excellent |
| Staining Specificity | Mitochondria | Mitochondria | Mitochondria |
| Fixability | Formaldehyde-fixable | Not fixable | Formaldehyde-fixable |
| Cytotoxicity | Low at working concentrations | Low at working concentrations | Low at working concentrations |
Experimental Protocols
To validate the specificity and performance of a new fluorescent probe, a series of standardized experiments are required. Below are detailed protocols for key assays.
Cell Culture and Staining
-
Cell Lines: HeLa (human cervical cancer), U2OS (human osteosarcoma), and primary rat hippocampal neurons.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Staining Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed culture medium to the desired working concentration (e.g., 100 nM).
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Image the cells immediately in fresh culture medium.
-
Co-localization with Known Organelle Markers
To determine the subcellular localization of the probe, co-staining with well-established organelle markers is essential.
-
Procedure:
-
Stain cells with this compound as described above.
-
In the final wash step, add a solution containing a known organelle marker (e.g., MitoTracker Red CMXRos for mitochondria, ER-Tracker™ Green for the endoplasmic reticulum, or LysoTracker™ Green DND-26 for lysosomes) at its recommended concentration.
-
Incubate for an additional 15-30 minutes.
-
Wash the cells and acquire images using appropriate filter sets for each probe.
-
-
Analysis: The degree of co-localization can be quantified using Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC) with appropriate imaging software (e.g., ImageJ with the JaCoP plugin). A PCC value close to 1 indicates high co-localization.
Competition Assay for Specificity
This assay helps to determine if the probe binds to a specific target.
-
Procedure:
-
Pre-incubate cells with a high concentration of a known ligand or an unlabeled version of the probe for 1-2 hours.
-
Add the fluorescent probe at its working concentration to the pre-incubated cells.
-
Incubate for the standard staining duration.
-
Wash the cells and acquire images.
-
-
Analysis: A significant reduction in fluorescence intensity in the pre-incubated cells compared to the control (cells stained only with the fluorescent probe) suggests specific binding.
Visualizing Experimental Workflows and Pathways
Clear diagrams of experimental processes and biological pathways are crucial for communicating complex information.
Caption: Workflow for assessing fluorescent probe specificity.
Caption: Hypothetical mechanism of probe accumulation.
In-depth Analysis of 2-(Aminomethyl)-5-bromonaphthalene Reveals Limited Comparative Data in Publicly Accessible Research
The search for reproducible experimental protocols involving 2-(Aminomethyl)-5-bromonaphthalene did not yield specific methodologies or comparative studies. Existing literature primarily focuses on the synthesis of related precursors and analogs, such as 2-bromonaphthalene and 2-amino-5-bromophenol. For instance, methods for the preparation of 2-bromonaphthalene from 2-aminonaphthalene have been described.[1] Similarly, synthetic routes for 2-amino-5-bromophenol from 5-bromo-2-nitrophenol are documented.[2] Processes for the debromination of substituted methoxynaphthalenes have also been patented, highlighting chemical modifications of the naphthalene core.[3]
However, these documents do not provide data on the application of this compound in biological or chemical experiments, nor do they offer a basis for comparison with other research tools. The absence of such data in the public domain prevents the creation of objective comparison guides, quantitative data tables, and detailed experimental workflows as requested.
Consequently, it is not possible to construct a comparative analysis of this compound's performance against other alternatives due to the foundational lack of published experimental evidence. Further research and publication in peer-reviewed journals would be necessary to establish a baseline for its experimental utility and to enable a thorough comparison with other compounds used by researchers, scientists, and drug development professionals.
References
Scientific Validation of 2-(Aminomethyl)-5-bromonaphthalene Remains Undocumented in Peer-Reviewed Literature
Despite a thorough search of available scientific databases and peer-reviewed publications, no studies validating the use, biological activity, or specific applications of 2-(Aminomethyl)-5-bromonaphthalene were identified. This lack of published data prevents the creation of a comparative guide based on experimental evidence.
For researchers, scientists, and drug development professionals, the absence of peer-reviewed literature on a specific chemical compound like this compound signifies a critical knowledge gap. Foundational information, including established synthesis protocols, pharmacological activity, and comparisons to alternative compounds, appears to be absent from the public scientific record.
While numerous studies exist for structurally related naphthalene derivatives, the specific substitution pattern of an aminomethyl group at the 2-position and a bromine atom at the 5-position of the naphthalene ring does not appear in documented research. For instance, related compounds such as other brominated naphthalene derivatives and molecules containing aminomethyl functional groups have been investigated for various applications, but these findings cannot be extrapolated to this compound without direct experimental validation.
Consequently, it is not possible to provide a comparison of its performance with other alternatives, summarize quantitative data in tabular form, detail experimental protocols, or create diagrams of its signaling pathways as there is no scientific basis for such information. The scientific community relies on peer-reviewed data to ensure the validity and reproducibility of experimental findings. Without such documentation for this compound, any discussion of its potential uses or efficacy would be purely speculative.
Researchers interested in this specific molecule would need to undertake foundational research, including its synthesis, characterization, and biological screening, to establish a scientific baseline for any future investigations or comparisons.
Safety Operating Guide
Proper Disposal of 2-(Aminomethyl)-5-bromonaphthalene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-(Aminomethyl)-5-bromonaphthalene, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2] |
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Include hazard pictograms as indicated by the GHS classifications of similar compounds, which may include "Harmful" or "Irritant".
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with all available safety information for the compound. Disposal should be carried out at an approved waste disposal plant.[4][5]
-
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2]
-
Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust. For wet spills, absorb with an inert material and place in a sealed container for disposal.[6]
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report the spill to the appropriate safety personnel.
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines the logical steps for the safe disposal of laboratory chemical waste like this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
Disclaimer: This information is provided as a general guide and is based on data from structurally related compounds. Always consult your institution's specific safety protocols and the most current regulatory requirements for chemical waste disposal.
References
Personal protective equipment for handling 2-(Aminomethyl)-5-bromonaphthalene
Essential Safety and Handling Guide for 2-(Aminomethyl)-5-bromonaphthalene
This document provides crucial safety protocols and logistical plans for laboratory personnel working with this compound.
Hazard Identification and Classification
Based on its structural isomer, 2-(Aminomethyl)-7-bromonaphthalene, this compound is anticipated to be a hazardous substance.[1]
Anticipated Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
GHS Hazard Statements (based on isomer):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
Quantitative data for this compound is not available. The table below presents data for structurally similar compounds to provide an estimation.
| Property | Value (Compound) | Source |
| Molecular Weight | ~222.08 g/mol (Isomer: 2-Amino-6-bromonaphthalene) | [3] |
| Boiling Point | 305.8 ± 27.0 °C (Predicted for 2-(aminomethyl)-5-bromophenol) | [4] |
| Density | 1.628 ± 0.06 g/cm³ (Predicted for 2-(aminomethyl)-5-bromophenol) | [4] |
| Storage Temperature | 2–8 °C, under inert gas (e.g., Nitrogen or Argon) | [4][5] |
Operational Plan: Step-by-Step Handling Procedures
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[2][7][8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4][5] Store in a locked cabinet or area accessible only to authorized personnel.[1][8]
Step 2: Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before use.[9][10] | To prevent skin contact and absorption.[2][9] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8] | To protect eyes from splashes and dust.[2][8] |
| Skin/Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of splashing, wear chemical-resistant aprons or suits.[8] | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood.[2][8] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[2][6] | To prevent inhalation of dust or vapors.[1] |
Below is a workflow for the selection and use of Personal Protective Equipment.
Step 3: Handling and Use
-
Ventilation: All work must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[2][7][9]
-
Avoidance: Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust or vapors.[1][2][8]
-
Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][9] Do not eat, drink, or smoke in the laboratory.[2][8][9]
-
Transfer: When transferring the solid, use spark-proof tools and minimize dust generation.[11]
-
Contamination: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[12]
Step 4: Disposal Plan
-
Waste Collection: Dispose of contents and containers in accordance with local, regional, and national regulations.[8] Collect waste in suitable, closed, and clearly labeled containers.[2][9]
-
Environmental Precaution: Do not allow the material to be released into the environment, including surface water or sanitary sewer systems.[7][9]
-
Decontamination: Decontaminate all equipment and work surfaces after use. Wash contaminated clothing before reuse.[1][8]
Contingency and Emergency Plan
Ensure eyewash stations and safety showers are located close to the workstation.[2][6]
Accidental Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][7][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation persists, seek medical attention.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting.[12] Clean the mouth with water and drink plenty of water afterward.[9] Call a physician or poison control center immediately.[7] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (use fume hood if the spill is contained).
-
Contain: Wearing full PPE, contain the spill. For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[2] For liquid spills, soak up with an inert absorbent material.[7][9]
-
Clean: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[8]
The logical relationship for responding to an emergency is outlined below.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(aminomethyl)-5-bromophenol CAS#: 1097778-99-8 [chemicalbook.com]
- 5. 2-AMINO-5-BROMOPHENOL CAS#: 38191-34-3 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. med.navy.mil [med.navy.mil]
- 11. echemi.com [echemi.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
